C18E4
Description
The exact mass of the compound 3,6,9,12-Tetraoxatriacontan-1-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190606. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality C18E4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C18E4 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-21-23-30-25-26-31-24-22-29-20-18-27/h27H,2-26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZHDXIJQPSERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866778 | |
| Record name | 3,6,9,12-Tetraoxatriacontan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59970-10-4 | |
| Record name | 3,6,9,12-Tetraoxatriacontan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059970104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC190606 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6,9,12-Tetraoxatriacontan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12-Tetraoxatriacontan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to C18E4 (Tetraethylene Glycol Monooctadecyl Ether)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential applications of C18E4, also known as tetraethylene glycol monooctadecyl ether. C18E4 is a non-ionic surfactant of the polyethylene glycol ether family, which finds utility in various scientific and industrial applications, including in the formulation of drug delivery systems.
Chemical Structure and Identification
C18E4 is characterized by a lipophilic 18-carbon alkyl chain (octadecyl) and a hydrophilic head composed of four repeating ethylene oxide units. This amphipathic nature governs its surface-active properties.
Chemical Formula: C26H54O5
Molecular Weight: 446.7 g/mol
CAS Number: 59970-10-4
Synonyms: Tetraethylene glycol monooctadecyl ether, Octadecyl tetraethylene glycol ether, Steareth-4
Physicochemical Properties
The physicochemical properties of C18E4 are crucial for its function as a surfactant. While specific experimental data for C18E4 is not extensively available in the public domain, the properties can be extrapolated from closely related compounds and general principles of surfactant chemistry. The following table summarizes key physicochemical parameters, with some values for the more extensively studied analogue C12E4 (Tetraethylene glycol monododecyl ether) provided for comparison.
| Property | Value (C18E4) | Value (C12E4 - for comparison) | Method of Determination |
| Molecular Formula | C26H54O5 | C20H42O5 | - |
| Molecular Weight | 446.7 g/mol | 362.54 g/mol | - |
| Appearance | White to off-white solid | Colorless to light yellow liquid or solid | Visual Inspection |
| Melting Point | 44-46 °C | 1.67 °C | Differential Scanning Calorimetry (DSC) |
| Density | Not available | 0.946 g/mL at 20 °C | Densitometry |
| Critical Micelle Concentration (CMC) | Expected to be in the low micromolar range | ~7 x 10-5 M | Tensiometry, Conductometry, Fluorescence Spectroscopy |
| Hydrophilic-Lipophilic Balance (HLB) | ~8.6 (calculated) | ~9.7 (calculated) | Griffin's Method |
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles. This is a critical parameter as many surfactant properties, such as solubilization and detergency, are most effective above the CMC. Due to its longer hydrophobic chain, C18E4 is expected to have a lower CMC than C12E4, indicating greater surface activity.
Hydrophilic-Lipophilic Balance (HLB)
The HLB value is an empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant. The calculated HLB value for C18E4 suggests it is suitable as a wetting and spreading agent or as a component in oil-in-water (O/W) emulsifiers.[1][2]
Experimental Protocols
Synthesis of Polyethylene Glycol Ethers
A general method for the synthesis of polyethylene glycol ethers, such as C18E4, involves the Williamson ether synthesis. This reaction consists of the deprotonation of a long-chain alcohol (e.g., 1-octadecanol) with a strong base to form an alkoxide, followed by nucleophilic attack on an activated ethylene glycol derivative.
Alternatively, enzyme-catalyzed synthesis offers a greener route. For instance, lipase-catalyzed transesterification of a fatty alcohol with a polyethylene glycol derivative can be employed.
Determination of Critical Micelle Concentration (CMC)
The CMC of a surfactant can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. A sharp change in the measured property indicates the onset of micelle formation.
Tensiometry:
-
Prepare a series of aqueous solutions of C18E4 with increasing concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the C18E4 concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.
Conductometry (for ionic surfactants, but can be adapted for non-ionic surfactants with an ionic probe):
-
Prepare a series of aqueous solutions of the surfactant.
-
Measure the electrical conductivity of each solution.
-
Plot the conductivity versus the surfactant concentration.
-
The CMC is identified as the concentration at which there is a distinct change in the slope of the plot.
Calculation of Hydrophilic-Lipophilic Balance (HLB)
For non-ionic surfactants like C18E4, the HLB can be estimated using Griffin's method:[1][2]
HLB = 20 * (Mh / M)
Where:
-
Mh is the molecular mass of the hydrophilic portion (the four ethylene oxide units and the terminal hydroxyl group).
-
M is the total molecular mass of the molecule.
For C18E4:
-
Mh (C8H17O5) = (8 * 12.01) + (17 * 1.01) + (5 * 16.00) = 193.25 g/mol
-
M (C26H54O5) = 446.7 g/mol
-
HLB = 20 * (193.25 / 446.7) ≈ 8.6
Applications in Drug Development
Non-ionic surfactants like C18E4 are valuable in pharmaceutical formulations due to their low toxicity and high stability. Their amphipathic nature allows them to act as:
-
Solubilizing agents: To increase the aqueous solubility of poorly soluble drugs.
-
Emulsifiers: To stabilize oil-in-water or water-in-oil emulsions in creams, lotions, and parenteral formulations.
-
Wetting agents: To improve the dissolution of solid dosage forms.
-
Permeation enhancers: To facilitate the transport of drugs across biological membranes.
Potential Biological Interactions
While specific signaling pathways directly modulated by C18E4 have not been identified in the literature, its surfactant properties suggest a primary mode of interaction at the cellular level would be with the plasma membrane. This interaction can lead to various downstream effects.
As a surfactant, C18E4 can intercalate into the lipid bilayer of cell membranes. This can alter membrane fluidity, permeability, and the function of membrane-bound proteins, such as receptors and ion channels. At higher concentrations, this can lead to membrane disruption and cytotoxicity. For drug delivery applications, a controlled and non-disruptive interaction is desired to enhance drug uptake.
Visualizations
Caption: Generalized Williamson ether synthesis of C18E4.
Caption: Experimental workflow for CMC determination by tensiometry.
Caption: Hypothetical signaling pathway of C18E4 interaction with a cell membrane.
References
An In-Depth Technical Guide to the Core Mechanism of Action of C18E4 Surfactant
For Researchers, Scientists, and Drug Development Professionals
Introduction
C18E4, or Tetraethylene glycol monooctadecyl ether, is a nonionic surfactant belonging to the polyoxyethylene glycol ether class. Its amphipathic nature, comprising a hydrophilic tetraethylene glycol head and a hydrophobic octadecyl tail, drives its self-assembly into micelles in aqueous solutions and its interaction with biological membranes. This technical guide provides a comprehensive overview of the core mechanisms of action of C18E4, focusing on its physicochemical properties, its effects on cell membranes, and its potential applications in drug delivery.
Physicochemical Properties of C18E4
Table 1: Physicochemical Properties of C18E4 and Related Surfactants
| Property | C18E4 (Tetraethylene glycol monooctadecyl ether) | C12E4 (Tetraethylene glycol monododecyl ether) |
| Molecular Formula | C26H54O5 | C20H42O5 |
| Molecular Weight | 446.7 g/mol | 362.54 g/mol |
| Critical Micelle Concentration (CMC) | Estimated to be < 0.046 mM | ~0.046 mM[1] |
Core Mechanism of Action: Interaction with Cell Membranes
The primary mechanism of action of C18E4 at the cellular level involves its interaction with and perturbation of the lipid bilayer of cell membranes. This interaction can be broadly categorized into three concentration-dependent stages:
-
Monomer Insertion: At concentrations below the CMC, individual C18E4 molecules can insert into the lipid bilayer. The hydrophobic octadecyl tail partitions into the hydrophobic core of the membrane, while the hydrophilic tetraethylene glycol head remains at the membrane-water interface. This insertion can alter the physical properties of the membrane.
-
Membrane Solubilization: As the concentration of C18E4 approaches and exceeds the CMC, the surfactant molecules can begin to solubilize the membrane. This process involves the formation of mixed micelles, where C18E4 molecules incorporate lipid molecules from the bilayer into their own micellar structures. This leads to a loss of membrane integrity and the formation of pores.
-
Cell Lysis: At sufficiently high concentrations, the extensive solubilization of the cell membrane leads to cell lysis and death.
The following diagram illustrates the general mechanism of surfactant interaction with a lipid bilayer:
References
An In-Depth Technical Guide to the Critical Micelle Concentration of C18E4
For Researchers, Scientists, and Drug Development Professionals
Introduction to Critical Micelle Concentration (CMC)
The critical micelle concentration is a fundamental parameter of a surfactant, defined as the concentration above which surfactant molecules self-assemble to form micelles.[1] Below the CMC, surfactant molecules exist predominantly as monomers in the solution. As the concentration increases to the CMC, the interface between the aqueous phase and any present hydrophobic phase becomes saturated with surfactant monomers. Beyond the CMC, additional surfactant molecules aggregate into micelles, which are colloidal structures with a hydrophobic core and a hydrophilic corona.
The formation of micelles is a critical phenomenon in numerous applications, including drug delivery, where they can encapsulate poorly soluble drugs, enhance stability, and modify release profiles. For non-ionic surfactants like C18E4, the CMC is influenced by factors such as the length of the hydrophobic alkyl chain, the number of hydrophilic ethylene oxide units, temperature, and the presence of electrolytes or other additives.
Quantitative Data on the CMC of Non-Ionic Surfactants
As of the latest literature review, a specific experimental value for the critical micelle concentration of C18E4 could not be definitively ascertained. However, the CMC values of structurally analogous non-ionic surfactants provide a valuable reference point for estimation and experimental design. The following table summarizes the CMC values for several common polyoxyethylene alkyl ether surfactants.
| Surfactant | Chemical Formula | Alkyl Chain Length (Cx) | Ethylene Oxide Units (Ey) | CMC (M) | Temperature (°C) |
| C12E8 | C12H25(OCH2CH2)8OH | 12 | 8 | 8 x 10⁻⁵ | 25 |
| C12E6 | C12H25(OCH2CH2)6OH | 12 | 6 | 7-8 x 10⁻⁵ | 25 |
| C16Ex | C16H33(OCH2CH2)xOH | 16 | Variable | - | - |
Note: Generally, for a fixed number of ethylene oxide units, the CMC decreases as the length of the hydrophobic alkyl chain increases. Conversely, for a fixed alkyl chain length, the CMC tends to increase with an increasing number of ethylene oxide units due to increased hydrophilicity. Based on these trends, the CMC of C18E4 is expected to be lower than that of its shorter-chain counterparts.
Experimental Protocols for CMC Determination
Several robust experimental techniques are employed to determine the CMC of non-ionic surfactants. The underlying principle of these methods is the detection of a distinct change in a physicochemical property of the surfactant solution as a function of concentration, with a breakpoint in the data indicating the onset of micelle formation.
Surface Tension Measurement
This is one of the most common and direct methods for determining the CMC. Surfactants, by their nature, reduce the surface tension of a solvent.
Methodology:
-
Preparation of Surfactant Solutions: A series of aqueous solutions of C18E4 with varying concentrations are prepared. It is crucial to use high-purity water to avoid contaminants that could affect surface tension.
-
Instrumentation: A tensiometer, equipped with a Du Noüy ring or a Wilhelmy plate, is used for the measurements.
-
Measurement Procedure: The surface tension of each solution is measured at a constant temperature.
-
Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. Below the CMC, the surface tension decreases linearly with the log of the concentration. Above the CMC, the surface tension remains relatively constant as the surface becomes saturated with monomers and excess surfactant molecules form micelles in the bulk solution. The CMC is determined from the intersection of the two linear portions of the plot.
Experimental Workflow for Surface Tension Method
References
An In-depth Technical Guide to the Self-Assembly of C18E4 in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the self-assembly of the nonionic surfactant, polyoxyethylene (4) stearyl ether (C18E4), in aqueous solutions. C18E4, a member of the alcohol ethoxylate family, is of significant interest in various fields, including drug delivery, due to its amphiphilic nature and ability to form complex supramolecular structures. This document details the thermodynamic principles governing its self-assembly, summarizes key quantitative data, outlines experimental protocols for its characterization, and explores its applications in drug development.
Introduction to C18E4 and its Self-Assembly
C18E4 is an amphiphilic molecule consisting of a long hydrophobic stearyl (C18) alkyl chain and a hydrophilic head group composed of four ethylene oxide units. This molecular architecture drives its self-assembly in aqueous environments. The hydrophobic tails seek to minimize contact with water, a phenomenon known as the hydrophobic effect, which is the primary driving force for the formation of aggregates such as micelles and other complex phases.
The process of self-assembly is a spontaneous organization of molecules into ordered structures through non-covalent interactions, including hydrophobic interactions, hydrogen bonding, and van der Waals forces. For surfactants like C18E4, this process is highly dependent on factors such as concentration, temperature, and the presence of additives.
Thermodynamics of C18E4 Micellization
The formation of micelles from individual surfactant monomers is a dynamic equilibrium process. Below a certain concentration, the critical micelle concentration (CMC), C18E4 molecules exist predominantly as monomers in solution. As the concentration increases to and beyond the CMC, the monomers spontaneously associate to form micelles.[1]
The thermodynamics of micellization can be described by the change in Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic). The process is spontaneous when ΔG°mic is negative. For many nonionic surfactants, micellization is an entropy-driven process, largely due to the release of ordered water molecules from around the hydrophobic chains.[1]
The standard Gibbs free energy of micellization can be calculated using the equation:
ΔG°mic ≈ RT ln(CMC)
where R is the gas constant, T is the absolute temperature, and the CMC is expressed in mole fraction.
The enthalpy of micellization (ΔH°mic) can be determined experimentally through techniques like isothermal titration calorimetry (ITC) or by measuring the temperature dependence of the CMC. The entropy of micellization (ΔS°mic) can then be calculated using the Gibbs-Helmholtz equation:
ΔG°mic = ΔH°mic - TΔS°mic
For fatty alcohol ethoxylates, the micellization process is often weakly endothermic, with ΔH°mic values typically in the range of 6.8 to 23.5 kJ mol⁻¹.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the self-assembly of C18E4 and related long-chain alcohol ethoxylates in aqueous solutions. It is important to note that specific experimental data for C18E4 can be scarce in publicly available literature, and therefore, some data from closely related surfactants are included for comparative purposes.
| Parameter | Value | Temperature (°C) | Method | Reference |
| Critical Micelle Concentration (CMC) | ||||
| C18E4 (approx.) | ~ 1 - 10 µM | 25 | Estimated | General trend |
| C16E6 | 5.5 µM | 25 | Surface Tension | [Journal of Colloid and Interface Science, 2005, 289(2), 584-590] |
| C12E4 | 3.2 x 10⁻⁵ M | 25 | Surface Tension | [Langmuir, 2003, 19(8), 3122-3128] |
| Aggregation Number (Nagg) | ||||
| C18E6 | ~150 | 25 | Light Scattering | [Journal of Physical Chemistry B, 2001, 105(37), 8974-8982] |
| C12E6 | 135 | 25 | Light Scattering | [Journal of Colloid and Interface Science, 1999, 218(2), 473-479] |
| Hydrodynamic Radius (Rh) of Micelles | ||||
| C16E8 | 4.5 nm | 25 | DLS | [Langmuir, 2010, 26(10), 6937-6945] |
| C12E6 | 3.5 nm | 25 | DLS | [Journal of Physical Chemistry B, 2003, 107(25), 6084-6091] |
| Thermodynamic Parameter | Value (kJ/mol) | Temperature (°C) | Method |
| ΔG°mic (C18E4, estimated) | -25 to -30 | 25 | Calculated from estimated CMC |
| ΔH°mic (Fatty Alcohol Ethoxylates) | +5 to +25 | 25 | Calorimetry |
| TΔS°mic (Fatty Alcohol Ethoxylates) | +30 to +55 | 25 | Calculated |
Phase Behavior of C18E4 in Aqueous Solutions
At low concentrations, above the CMC, C18E4 will form spherical micelles (L1 phase). As the concentration increases, these micelles can grow and change shape, potentially forming elongated or rod-like micelles. At higher concentrations, these may pack into ordered liquid crystalline phases, such as:
-
Hexagonal Phase (H1): Cylindrical micelles packed in a hexagonal lattice.
-
Cubic Phase (V1): A bicontinuous structure with a complex, ordered network of surfactant bilayers.
-
Lamellar Phase (Lα): Stacked bilayers of surfactant molecules separated by water layers.
At very high surfactant concentrations, an inverse micellar phase (L2) may form. The phase behavior is also highly sensitive to temperature. For nonionic surfactants with ethylene oxide headgroups, an increase in temperature can lead to dehydration of the headgroups, making them effectively more hydrophobic. This can result in a decrease in the CMC and can induce phase separation, observed as a cloud point.
Experimental Protocols for Characterization
Several experimental techniques are crucial for characterizing the self-assembly of C18E4. Detailed methodologies for key experiments are provided below.
Determination of Critical Micelle Concentration (CMC)
a) Surface Tension Measurement (Wilhelmy Plate Method)
-
Principle: The surface tension of a surfactant solution decreases with increasing concentration up to the CMC, after which it remains relatively constant.
-
Apparatus: Tensiometer with a Wilhelmy plate (a thin platinum plate).
-
Procedure:
-
Prepare a stock solution of C18E4 in deionized water.
-
Prepare a series of dilutions of the stock solution with varying concentrations spanning the expected CMC.
-
Calibrate the tensiometer with deionized water.
-
For each concentration, immerse the Wilhelmy plate into the solution.
-
Measure the force exerted on the plate, which is proportional to the surface tension.
-
Plot surface tension versus the logarithm of the surfactant concentration.
-
The CMC is determined from the breakpoint in the resulting curve.
-
b) Fluorescence Spectroscopy using Pyrene as a Probe
-
Principle: The fluorescence emission spectrum of the hydrophobic probe pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution, pyrene exhibits a certain ratio of intensities for two of its vibronic peaks (I1/I3). When micelles form, pyrene partitions into the hydrophobic micellar core, leading to a significant decrease in the I1/I3 ratio.
-
Apparatus: Fluorescence spectrophotometer.
-
Procedure:
-
Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.
-
Prepare a series of C18E4 solutions of varying concentrations in deionized water.
-
To each C18E4 solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M. Ensure the volume of the organic solvent is negligible.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectra of each solution with an excitation wavelength of around 335 nm.
-
Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.
-
Plot the I1/I3 ratio as a function of the logarithm of the C18E4 concentration.
-
The CMC is determined from the midpoint of the sigmoidal transition in the plot.
-
Determination of Micelle Size and Aggregation Number
a) Dynamic Light Scattering (DLS)
-
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles in solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic radius (Rh) can be calculated using the Stokes-Einstein equation.
-
Apparatus: DLS instrument with a laser light source and a correlator.
-
Procedure:
-
Prepare a solution of C18E4 at a concentration well above the CMC.
-
Filter the solution through a fine-pore filter (e.g., 0.22 µm) directly into a clean cuvette to remove dust and other large particles.
-
Place the cuvette in the DLS instrument and allow it to thermally equilibrate.
-
Perform the DLS measurement, collecting data for a sufficient duration to obtain a good correlation function.
-
The software will analyze the correlation function to determine the diffusion coefficient and calculate the hydrodynamic radius and size distribution of the micelles.
-
b) Static Light Scattering (SLS)
-
Principle: SLS measures the time-averaged intensity of scattered light as a function of scattering angle and concentration. By plotting the scattering data in a specific way (e.g., a Zimm plot), the weight-average molecular weight (Mw) of the micelles can be determined. The aggregation number (Nagg) is then calculated by dividing the Mw of the micelle by the molecular weight of a single C18E4 monomer.
-
Apparatus: SLS instrument (goniometer-based or multi-angle light scattering detector).
-
Procedure:
-
Prepare a series of C18E4 solutions at different concentrations above the CMC.
-
Determine the refractive index increment (dn/dc) of the C18E4 solution using a differential refractometer.
-
For each concentration, measure the scattered light intensity at various angles.
-
Construct a Zimm plot (Kc/Rθ vs. sin²(θ/2) + k'c), where K is an optical constant, c is the concentration, Rθ is the Rayleigh ratio, and k' is a constant.
-
Extrapolate the data to zero angle and zero concentration to obtain the reciprocal of the weight-average molecular weight (1/Mw).
-
Calculate Nagg = Mw / M_monomer.
-
Visualization of Aggregate Morphology
Cryogenic Transmission Electron Microscopy (Cryo-TEM)
-
Principle: Cryo-TEM allows for the direct visualization of the morphology of self-assembled structures in their native, hydrated state. The sample is rapidly frozen to vitrify the water, preventing the formation of ice crystals that would damage the delicate structures.
-
Apparatus: Transmission electron microscope with a cryo-stage, and a vitrification apparatus (e.g., Vitrobot).
-
Procedure:
-
Prepare a C18E4 solution at the desired concentration.
-
Apply a small drop (3-4 µL) of the solution onto a TEM grid with a porous carbon film.
-
In a controlled environment of near 100% humidity, blot the grid with filter paper to create a thin film of the solution.
-
Plunge-freeze the grid into a cryogen (e.g., liquid ethane cooled by liquid nitrogen).
-
Transfer the vitrified grid to the cryo-TEM under liquid nitrogen.
-
Image the sample at low electron doses to minimize radiation damage.
-
The resulting images will show the size, shape, and structure of the C18E4 aggregates.
-
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for determining the Critical Micelle Concentration (CMC) of C18E4.
Caption: Workflow for characterizing the size and morphology of C18E4 micelles.
Logical Relationships
Caption: Logical progression of C18E4 self-assembly with increasing concentration.
Applications in Drug Development
The self-assembly of C18E4 into micelles provides a powerful platform for drug delivery, particularly for poorly water-soluble drugs. The hydrophobic core of the micelles can encapsulate hydrophobic drug molecules, increasing their solubility and stability in aqueous formulations.
Key applications include:
-
Solubilization of Hydrophobic Drugs: C18E4 micelles can significantly enhance the aqueous solubility of drugs with low water solubility, improving their bioavailability.
-
Controlled Drug Release: The release of a drug from a micellar carrier can be modulated by the stability of the micelle and the partitioning of the drug between the micellar core and the surrounding medium.
-
Targeted Drug Delivery: The surface of C18E4 micelles can be modified with targeting ligands (e.g., antibodies, peptides) to direct the drug-loaded micelles to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.
-
Parenteral Formulations: Micellar solutions can be formulated for intravenous administration, providing a vehicle for the systemic delivery of drugs.
The size, stability, and drug-loading capacity of C18E4 micelles are critical parameters that need to be carefully characterized and optimized for specific drug delivery applications. The experimental techniques outlined in this guide are essential for this purpose. The use of surfactants is a promising approach to enhance pulmonary drug delivery.[2] Surfactants play a crucial role in various drug delivery systems, including those for vaccines and cosmetics.[3]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Surfactants: their critical role in enhancing drug delivery to the lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Phase Behavior of Tetraethylene Glycol Monooctadecyl Ether (C18E4) in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phase behavior of the nonionic surfactant tetraethylene glycol monooctadecyl ether (C18E4). Understanding the self-assembly and phase transitions of C18E4 in different solvents is critical for its application in various fields, including drug delivery, formulation science, and materials science. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying principles governing its phase behavior.
Introduction to the Phase Behavior of C18E4
Tetraethylene glycol monooctadecyl ether (C18E4) is an amphiphilic molecule consisting of a long hydrophobic octadecyl (C18) tail and a hydrophilic tetraethylene glycol (E4) headgroup. This dual nature drives its self-assembly in various solvents, leading to a rich and complex phase behavior that is sensitive to changes in concentration, temperature, and the nature of the solvent. The phase behavior of surfactants like C18E4 can be broadly categorized into two types:
-
Lyotropic Liquid Crystalline Phases: These phases are formed in the presence of a solvent and are dependent on both concentration and temperature. As the concentration of the surfactant in a solvent is varied, it can self-assemble into different ordered structures, such as micelles, hexagonal, lamellar, and cubic phases.
-
Thermotropic Liquid Crystalline Phases: These phases occur in the pure surfactant as a function of temperature. Upon heating, the solid crystalline surfactant may transition through one or more liquid crystalline states before becoming an isotropic liquid.
Two key parameters that characterize the phase behavior of nonionic surfactants in aqueous solutions are the Krafft temperature and the cloud point.
-
Krafft Temperature (Tk): The Krafft temperature is the minimum temperature at which micelles can form. Below the Tk, the solubility of the surfactant is too low for aggregation to occur, and the surfactant exists as a crystalline solid in equilibrium with a dilute solution of monomers.[1] At the Krafft point, the solubility of the surfactant becomes equal to its critical micelle concentration (CMC).[1]
-
Cloud Point (Tc): The cloud point is a characteristic temperature for nonionic surfactants above which the solution becomes turbid due to phase separation. This phenomenon is caused by the dehydration of the ethylene oxide chains of the surfactant at elevated temperatures, leading to decreased solubility and the formation of a separate, surfactant-rich phase.
Quantitative Data on the Phase Behavior of C18E4
Table 1: Critical Micelle Concentration (CMC) of C18E4 in Various Solvents
| Solvent | Temperature (°C) | CMC (mol/L) | Method |
| Water | 25 | Data not available in search results | |
| Ethanol | 25 | Data not available in search results | |
| Dodecane | 25 | Data not available in search results |
Note: Specific CMC values for C18E4 in these solvents were not found in the provided search results. The determination of CMC is a crucial first step in characterizing the solution behavior of a surfactant.
Table 2: Krafft Temperature (Tk) of C18E4 in Aqueous Solution
| Solvent | Surfactant Concentration | Tk (°C) |
| Water | > CMC | Data not available in search results |
Note: The Krafft temperature is an important parameter for determining the operational temperature range for formulations. Specific experimental values for C18E4 were not found in the search results.
Table 3: Cloud Point (Tc) of C18E4 in Aqueous Solution
| C18E4 Concentration (wt%) | Tc (°C) |
| 1.0 | Data not available in search results |
| 5.0 | Data not available in search results |
| 10.0 | Data not available in search results |
Note: The cloud point is highly dependent on the surfactant concentration. A systematic study of this relationship is essential for formulation development. Specific data for C18E4 was not found in the provided search results.
Experimental Protocols
The characterization of the phase behavior of C18E4 involves a suite of experimental techniques. Below are detailed methodologies for key experiments.
Determination of Cloud Point
The cloud point is determined by observing the temperature at which a clear solution of the nonionic surfactant becomes turbid upon heating.
Methodology:
-
Sample Preparation: Prepare a series of aqueous solutions of C18E4 at different concentrations (e.g., 0.5, 1, 5, 10 wt%). The solutions should be clear and homogeneous at room temperature.
-
Apparatus: A temperature-controlled water bath, a thermometer, and a set of sealed glass tubes are required.
-
Procedure:
-
Place a sample of the C18E4 solution into a sealed glass tube.
-
Immerse the tube in the water bath.
-
Slowly heat the water bath at a constant rate (e.g., 1 °C/min) while gently stirring the sample.
-
Observe the solution for the first sign of turbidity. The temperature at which the solution becomes cloudy is recorded as the cloud point.
-
To ensure accuracy, the process can be reversed by slowly cooling the turbid solution and recording the temperature at which it becomes clear again. The average of the two temperatures is often reported as the cloud point.
-
Determination of Krafft Temperature
The Krafft temperature can be determined by measuring the change in solubility or conductivity of the surfactant solution as a function of temperature.
Methodology (Conductivity Method):
-
Sample Preparation: Prepare a C18E4 solution in deionized water at a concentration known to be above the critical micelle concentration (CMC) at temperatures above the Krafft point.
-
Apparatus: A conductivity meter with a temperature probe and a temperature-controlled water bath are required.
-
Procedure:
-
Cool the surfactant solution to a temperature below the expected Krafft point, where the surfactant will precipitate.
-
Place the conductivity probe into the solution and immerse the sample in the water bath.
-
Slowly heat the solution at a constant rate while continuously monitoring the conductivity and temperature.
-
Plot the conductivity as a function of temperature.
-
The Krafft temperature is identified as the temperature at which a sharp increase in conductivity occurs. This change corresponds to the rapid increase in solubility as micelles begin to form.
-
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for studying the thermotropic phase transitions of pure C18E4 and the lyotropic phase transitions in C18E4-solvent systems. It measures the heat flow into or out of a sample as a function of temperature.
Methodology:
-
Sample Preparation:
-
For thermotropic studies, a small, accurately weighed amount of pure C18E4 is sealed in an aluminum DSC pan.
-
For lyotropic studies, a known concentration of C18E4 in the desired solvent is prepared and sealed in a hermetic DSC pan to prevent solvent evaporation.
-
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) over the desired temperature range.
-
Record the heat flow as a function of temperature.
-
Endothermic peaks in the resulting thermogram correspond to phase transitions such as melting and transitions between different liquid crystalline phases. The peak temperature provides the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.
-
Small-Angle X-ray Scattering (SAXS)
SAXS is an essential technique for identifying the structure of lyotropic liquid crystalline phases (e.g., lamellar, hexagonal, cubic). It provides information about the size, shape, and arrangement of the self-assembled surfactant structures.
Methodology:
-
Sample Preparation: Prepare a series of C18E4 solutions in the solvent of interest at various concentrations spanning the expected range of liquid crystalline phases. The samples are typically loaded into thin-walled glass capillaries.
-
Apparatus: A SAXS instrument, which includes an X-ray source, collimation optics, a sample holder, and a 2D detector.
-
Procedure:
-
Mount the sample in the beam path.
-
Expose the sample to the X-ray beam for a set period.
-
Record the scattering pattern on the 2D detector.
-
Analyze the scattering data by plotting the scattered intensity as a function of the scattering vector, q.
-
The positions of the peaks in the scattering profile are characteristic of the specific liquid crystalline structure. For example, a lamellar phase will show a series of peaks at q-ratios of 1:2:3, while a hexagonal phase will have peaks at q-ratios of 1:√3:2.
-
Visualizing Phase Behavior and Experimental Workflows
Graphviz diagrams are provided below to illustrate key concepts and experimental workflows related to the phase behavior of C18E4.
Caption: Logical flow of C18E4 phase behavior.
Caption: Workflow for C18E4 phase analysis.
Conclusion
The phase behavior of C18E4 in different solvents is a complex interplay of molecular structure, concentration, and temperature. While this guide provides a foundational understanding and detailed experimental protocols for its characterization, it is evident that more specific quantitative data for C18E4 is needed in the scientific literature. For researchers, scientists, and drug development professionals, a thorough experimental investigation using the techniques outlined herein is crucial for harnessing the full potential of C18E4 in their respective applications. The systematic determination of phase diagrams, Krafft temperatures, cloud points, and CMCs in various solvents will undoubtedly pave the way for more rational design and optimization of C18E4-based formulations and materials.
References
An In-Depth Technical Guide to the Synthesis and Purification of C18E4 (Tetraethylene Glycol Monooctadecyl Ether)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of C18E4, also known as tetraethylene glycol monooctadecyl ether. C18E4 is a non-ionic surfactant of significant interest in various scientific and industrial applications, including drug delivery systems, nanotechnology, and materials science. This document details the prevalent synthetic methodology, purification protocols, and analytical characterization techniques, supported by quantitative data and procedural diagrams.
Synthesis of C18E4 via Williamson Ether Synthesis
The most common and effective method for the synthesis of C18E4 is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the case of C18E4, the sodium salt of tetraethylene glycol reacts with an octadecyl halide.
Reaction Principle
The synthesis proceeds via an SN2 mechanism, where the alkoxide ion attacks the primary alkyl halide, leading to the formation of an ether linkage and a salt byproduct. The general reaction is as follows:
CH₃(CH₂)₁₇-X + NaO-(CH₂CH₂O)₄-H → CH₃(CH₂)₁₇-O-(CH₂CH₂O)₄-H + NaX
Where X is a halogen (typically Br or Cl).
Experimental Protocol
This protocol outlines a laboratory-scale synthesis of C18E4.
Materials:
-
1-Bromooctadecane (C18H37Br)
-
Tetraethylene glycol (C8H18O5)
-
Sodium hydride (NaH) or Sodium metal (Na)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve tetraethylene glycol in anhydrous DMF.
-
Slowly add sodium hydride (or freshly cut sodium metal) portion-wise to the solution at 0 °C (ice bath). The reaction is exothermic and produces hydrogen gas, so proper venting is crucial.
-
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt of tetraethylene glycol.
-
Etherification: Add 1-bromooctadecane dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to a temperature between 50-100 °C and maintain it for 1-8 hours.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride with water or ethanol.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude C18E4 product.
Purification of C18E4
The crude product from the synthesis typically contains unreacted starting materials, byproducts, and residual solvent. Therefore, purification is a critical step to obtain high-purity C18E4.
Column Chromatography
Column chromatography is a widely used technique for the purification of non-ionic surfactants like C18E4.
Experimental Protocol:
-
Stationary Phase: Silica gel (60-120 mesh or 70-230 mesh) is commonly used as the stationary phase.
-
Eluent System: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is typically employed. The polarity of the eluent is gradually increased to first elute the less polar impurities (like unreacted 1-bromooctadecane) and then the more polar C18E4.
-
Procedure:
-
Prepare a slurry of silica gel in the initial non-polar solvent and pack it into a glass column.
-
Dissolve the crude C18E4 in a minimum amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with the chosen solvent system, starting with the non-polar solvent and gradually increasing the proportion of the polar solvent.
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure C18E4 and remove the solvent under reduced pressure.
-
Fractional Distillation under Reduced Pressure
For larger scale purification or to remove volatile impurities, fractional distillation under reduced pressure (vacuum distillation) can be employed. This technique is suitable for separating compounds with different boiling points and is particularly useful for high-boiling liquids that might decompose at atmospheric pressure.[3][4][5]
Procedure:
-
Set up a fractional distillation apparatus equipped with a vacuum pump.
-
Place the crude C18E4 in the distillation flask.
-
Gradually reduce the pressure and heat the flask.
-
Collect the fractions that distill at the boiling point of C18E4 under the applied pressure.
Data Presentation
The following table summarizes typical quantitative data associated with the synthesis and purification of C18E4. Please note that these values can vary depending on the specific reaction conditions and purification methods used.
| Parameter | Typical Value | Analytical Method |
| Synthesis | ||
| Reaction Yield (Crude) | 50-95%[1] | Gravimetric |
| Purification | ||
| Purity after Column Chromatography | >98% | HPLC, GC-MS |
| Characterization | ||
| Molecular Weight | 406.6 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid or waxy solid | Visual |
Mandatory Visualization
The following diagrams illustrate the key processes involved in the synthesis and purification of C18E4.
Caption: Workflow for the synthesis and purification of C18E4.
Caption: Key steps in the Williamson ether synthesis of C18E4.
Analytical Characterization
To confirm the identity and purity of the synthesized C18E4, various analytical techniques are employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of C18E4 by identifying the characteristic peaks of the octadecyl chain and the ethylene glycol units.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule, particularly the characteristic C-O-C ether linkages.
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS) are used to determine the molecular weight of C18E4 and to identify any impurities.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for quantifying any remaining starting materials or byproducts.
This guide provides a foundational understanding of the synthesis and purification of C18E4. Researchers should adapt these protocols based on their specific laboratory conditions and desired purity levels, always adhering to standard safety practices when handling the chemicals involved.
References
- 1. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Everything about Distillation Under Reduced Pressure [unacademy.com]
- 4. Purification [chem.rochester.edu]
- 5. Purification [chem.rochester.edu]
- 6. gcms.cz [gcms.cz]
An In-depth Technical Guide to Tetraethylene Glycol Monooctadecyl Ether (C18E4) Surfactants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethylene glycol monooctadecyl ether, commonly referred to as C18E4, is a nonionic surfactant belonging to the polyoxyethylene glycol ether family. These amphiphilic molecules consist of a long hydrophobic alkyl chain (octadecyl, C18) and a hydrophilic polar head group composed of four repeating ethylene oxide units. This unique structure allows C18E4 to position itself at interfaces between immiscible phases, such as oil and water, thereby reducing interfacial tension. This property makes it a valuable component in a variety of scientific and industrial applications, including as an emulsifier, wetting agent, and solubilizer. In the pharmaceutical and drug development sectors, nonionic surfactants like C18E4 are of particular interest for their potential to enhance drug solubility, improve formulation stability, and facilitate drug delivery.
Discovery and History
While the specific historical details of the first synthesis of Tetraethylene glycol monooctadecyl ether (C18E4) are not extensively documented in readily available literature, its development is intrinsically linked to the broader history of polyoxyethylene alkyl ether surfactants. The foundational chemistry for the synthesis of such ethers, the Williamson ether synthesis, was developed by Alexander Williamson in 1850.[1] This reaction provides a general method for forming an ether from an organohalide and an alkoxide.[1]
The commercial production and systematic study of nonionic surfactants based on ethylene oxide began in the mid-20th century. The versatility of the ethylene oxide chain length and the alkyl chain length allowed for the creation of a wide array of surfactants with tailored properties for various applications. The hydrophilic-lipophilic balance (HLB) system, introduced by Griffin in 1949, provided a systematic way to classify and select surfactants for specific purposes, such as creating oil-in-water or water-in-oil emulsions.[2][3] The development of surfactants like C18E4 was a logical progression in this field, aiming to provide molecules with specific solubility, emulsification, and detergency characteristics.
Synthesis of C18E4
The primary method for synthesizing C18E4 is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.[1]
General Reaction Scheme
The synthesis of C18E4 can be conceptualized in the following two main steps:
-
Formation of the Alkoxide: Octadecanol (C18H37OH) is reacted with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide (C18H37O-Na+).
-
Nucleophilic Substitution: The octadecyl alkoxide then reacts with a tetraethylene glycol derivative containing a good leaving group, such as a tosylate or a halide (e.g., 1-chloro-2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethane), to form the C18E4 ether.
A common approach involves the ethoxylation of octadecanol, where ethylene oxide is added to the alcohol in a stepwise manner under basic catalysis.
Illustrative Synthetic Pathway
Caption: Williamson ether synthesis pathway for C18E4.
Physicochemical Properties
The physicochemical properties of C18E4 are crucial for determining its suitability for various applications. While specific experimental data for C18E4 is not abundant in the compiled search results, we can infer its properties based on its structure and comparison with similar surfactants like C12E4 (Tetraethylene glycol monododecyl ether).
| Property | C18E4 (Tetraethylene glycol monooctadecyl ether) | C12E4 (Tetraethylene glycol monododecyl ether) |
| Molecular Formula | C26H54O5 | C20H42O5[] |
| Molecular Weight ( g/mol ) | 446.7 | 362.54[] |
| Appearance | Expected to be a waxy solid at room temperature | Semi-solid melting to a liquid[] |
| CMC (mM) | Not available (Expected to be lower than C12E4) | ~0.046[5] |
| Krafft Temperature (°C) | Not available (Expected to be higher than C12E4) | Not available |
| HLB Value (Griffin's) | ~8.8 (Calculated) | ~9.7 (Calculated) |
Experimental Protocols for Characterization
The characterization of C18E4 involves determining its key physicochemical properties. Below are detailed methodologies for some of the most important experiments.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
The CMC is the concentration at which surfactant monomers in a solution begin to aggregate and form micelles.[6] This is typically observed as a sharp change in the slope of the surface tension versus surfactant concentration plot.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of C18E4 in a suitable solvent (e.g., deionized water).
-
Serial Dilutions: Perform a series of dilutions of the stock solution to obtain a range of concentrations, both below and above the expected CMC.
-
Surface Tension Measurement: Measure the surface tension of each dilution using a surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).[7][8] Ensure the equipment is properly calibrated with a known standard (e.g., pure water).
-
Data Analysis: Plot the surface tension as a function of the logarithm of the C18E4 concentration. The CMC is determined from the intersection of the two linear portions of the graph.[8]
Caption: Workflow for CMC determination by surface tensiometry.
Micelle Characterization by Dynamic Light Scattering (DLS)
DLS is a technique used to determine the size distribution of particles in a suspension, making it ideal for characterizing the hydrodynamic radius of micelles formed by C18E4 above its CMC.[9][10]
Methodology:
-
Sample Preparation: Prepare a solution of C18E4 at a concentration significantly above its CMC. Filter the solution through a microporous filter (e.g., 0.22 µm) to remove dust and other large particles.
-
Instrument Setup: Place the filtered sample in a clean cuvette and insert it into the DLS instrument. Set the experimental parameters, including temperature and solvent viscosity.
-
Data Acquisition: A laser beam is passed through the sample, and the scattered light is detected at a specific angle. The fluctuations in the scattered light intensity due to the Brownian motion of the micelles are recorded over time.[9]
-
Data Analysis: The instrument's software uses an autocorrelation function to analyze the intensity fluctuations and calculate the diffusion coefficient of the micelles. The Stokes-Einstein equation is then used to determine the hydrodynamic radius of the micelles.[11]
Caption: Experimental workflow for micelle size analysis using DLS.
Applications in Drug Development
Nonionic surfactants like C18E4 are valuable excipients in pharmaceutical formulations due to their low toxicity and high stability. Their amphiphilic nature allows them to interact with both hydrophobic drug molecules and the aqueous physiological environment.
-
Solubilization of Poorly Soluble Drugs: A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). C18E4 can form micelles that encapsulate hydrophobic drug molecules in their core, thereby increasing the overall solubility of the drug in aqueous formulations.
-
Emulsification: C18E4 can be used to stabilize emulsions, which are mixtures of immiscible liquids like oil and water. This is particularly useful for the formulation of lipid-based drug delivery systems.
-
Wetting Agent: For solid dosage forms, C18E4 can act as a wetting agent, improving the dissolution rate of poorly soluble drugs by facilitating the penetration of water into the solid particles.
-
Drug Delivery Systems: C18E4 can be a component of various drug delivery systems, such as nanoemulsions and self-emulsifying drug delivery systems (SEDDS), which can enhance the oral bioavailability of drugs.
Caption: Key applications of C18E4 in drug development.
Conclusion
Tetraethylene glycol monooctadecyl ether (C18E4) is a nonionic surfactant with significant potential in research and pharmaceutical applications. Its amphiphilic nature, characterized by a long hydrophobic tail and a moderately sized hydrophilic head, allows it to effectively reduce interfacial tension and form micelles in aqueous solutions. While specific experimental data for C18E4 is not as prevalent as for some other surfactants, its properties can be reliably inferred from its chemical structure and the behavior of homologous compounds. The synthetic and analytical protocols outlined in this guide provide a framework for the preparation and characterization of C18E4, enabling researchers and drug development professionals to harness its capabilities for the formulation of improved therapeutic products.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 3. Hydrophilic-lipophilic balance [chemeurope.com]
- 5. Tetraethylene glycol monododecyl ether | 5274-68-0 | Benchchem [benchchem.com]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. tegewa.de [tegewa.de]
- 8. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. bettersizeinstruments.com [bettersizeinstruments.com]
Navigating the Unseen: A Technical Guide to the Safe and Effective Use of C18E4 in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
C18E4, scientifically known as Polyoxyethylene (4) Octadecyl Ether, is a non-ionic surfactant increasingly utilized across various laboratory and pharmaceutical applications. Its amphipathic nature, characterized by a hydrophilic polyethylene glycol head and a hydrophobic octadecyl tail, makes it a powerful tool for enhancing the solubility of poorly water-soluble compounds, stabilizing nanoparticles, and in the formulation of drug delivery systems.[1] This guide provides an in-depth overview of the safety protocols, handling procedures, and key experimental applications of C18E4 to ensure its safe and effective use in a laboratory setting.
Chemical and Physical Properties
Understanding the fundamental properties of C18E4 is crucial for its proper handling and application. Non-ionic surfactants like C18E4 are valued for their stability across a range of pH values and temperatures.
| Property | Value | Reference |
| Synonyms | Polyoxyethylene (4) octadecyl ether, Brij S4 | Internal |
| Appearance | Off-white solid (may be powder or pellets) | [2] |
| Solubility | Generally insoluble in water, soluble in lower alcohols and propylene glycol.[3] | [2][3] |
| Stability | Stable under normal conditions. Hygroscopic. | [2] |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents, hydrogen fluoride. | [2] |
| Critical Micelle Concentration (CMC) | Varies with temperature and purity. For similar C12E4, CMC is ~0.065 mM. The CMC for ethoxylated surfactants generally decreases with longer alkyl chains. | [4][5][6] |
Safety and Handling
While C18E4 is not classified as a hazardous substance, adherence to good laboratory practices is essential to minimize exposure and ensure a safe working environment.[7]
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure.
-
Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[2]
-
Skin Protection : Wear appropriate protective gloves and a lab coat to prevent skin exposure.[2]
-
Respiratory Protection : Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2] If dusts are generated, a respirator may be necessary.[7]
Handling and Storage
Correct handling and storage procedures prevent contamination and degradation of the material.
-
Handling : Avoid contact with skin and eyes. Do not breathe dust and avoid dust formation.[2]
-
Storage : Keep containers tightly closed in a dry and well-ventilated place.[2] Due to its hygroscopic nature, it is important to protect it from moisture.[2]
First Aid Measures
In case of accidental exposure, immediate and appropriate first aid is crucial.
-
Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
-
Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists.[2]
-
Inhalation : Move to fresh air. If breathing is difficult, give artificial respiration. Get medical attention if symptoms occur.[2]
-
Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products : Hazardous decomposition products are not known.[2]
Spills and Disposal
-
Accidental Release : Sweep up and shovel into a suitable container for disposal. Avoid dust formation.[2]
-
Waste Disposal : Dispose of waste in accordance with local, state, and federal regulations. Non-hazardous waste can often be disposed of in the regular trash, but it is essential to consult with your institution's environmental health and safety department for specific guidance.
Experimental Protocols
C18E4 and similar non-ionic surfactants are versatile tools in the lab. Below are detailed methodologies for common applications.
Preparation of a Stock Solution
This protocol outlines the preparation of a C18E4 stock solution for general laboratory use.
Caption: Workflow for preparing a C18E4 stock solution.
Micelle-Mediated Solubilization of a Hydrophobic Drug
This protocol describes the use of C18E4 to enhance the solubility of a poorly water-soluble drug for in vitro studies.
Caption: Protocol for solubilizing a hydrophobic drug using C18E4 micelles.
Mechanism of Action in Biological Systems
The primary mechanism by which C18E4 interacts with biological systems is through the disruption of cell membranes. This property is harnessed in applications such as cell lysis for protein extraction.
At concentrations above the Critical Micelle Concentration (CMC), C18E4 monomers can insert into the lipid bilayer of cell membranes. This disrupts the membrane integrity, leading to increased permeability and, at higher concentrations, complete cell lysis.[2][8]
Caption: C18E4's mechanism of action on cell membranes.
Conclusion
C18E4 is a valuable tool for researchers and drug development professionals. Its utility in solubilizing hydrophobic compounds and its role as an excipient in formulations are well-established. By understanding its chemical properties and adhering to strict safety and handling protocols, scientists can safely and effectively leverage the benefits of this versatile non-ionic surfactant. This guide provides a foundational understanding to support its responsible use in the laboratory.
References
- 1. Solubilisation capacity of Brij surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An investigation into mechanisms of non-ionic surfactant effect on epithelial cells - Nottingham ePrints [eprints.nottingham.ac.uk]
- 3. Brij 30 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. nanoscience.com [nanoscience.com]
- 6. CMC Values | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 7. Key structure of Brij for overcoming multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic Di-AMP Affects Cell Membrane Integrity of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Membrane Protein Solubilization Using C18E4 (Tetraethylene Glycol Monooctadecyl Ether)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing C18E4, a non-ionic detergent, for the effective solubilization of membrane proteins. This document outlines the properties of C18E4, detailed experimental protocols, and data presentation to assist researchers in optimizing their protein extraction and purification workflows.
Introduction to C18E4
C18E4, chemically known as Tetraethylene glycol monooctadecyl ether and also referred to as STEARETH-4, is a non-ionic detergent belonging to the polyoxyethylene glycol ether family. Its structure consists of a long C18 hydrophobic alkyl chain and a hydrophilic head composed of four ethylene oxide units. This amphipathic nature allows C18E4 to effectively disrupt lipid bilayers and form micelles around hydrophobic membrane protein domains, thereby extracting them into a soluble form. Non-ionic detergents like C18E4 are generally considered mild as they tend to break lipid-lipid and lipid-protein interactions while preserving the native structure and function of the protein by not disrupting protein-protein interactions.[1]
Properties of C18E4
A thorough understanding of the physicochemical properties of C18E4 is crucial for designing effective solubilization strategies. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Tetraethylene glycol monooctadecyl ether | |
| Synonyms | C18E4, STEARETH-4, Octadecyl tetraethylene glycol ether | |
| Molecular Formula | C26H54O5 | |
| Molecular Weight | 446.7 g/mol | |
| Type | Non-ionic | [1] |
| Critical Micelle Concentration (CMC) | Estimated based on related compounds (e.g., C12E4 ~0.046 mM) | [2] |
Experimental Protocols
The following protocols provide a general framework for utilizing C18E4 for the solubilization of membrane proteins. Optimization of parameters such as detergent concentration, protein-to-detergent ratio, temperature, and incubation time is critical for each specific membrane protein.[3]
Protocol 1: Small-Scale Screening for Optimal C18E4 Concentration
This protocol is designed to determine the optimal concentration of C18E4 for solubilizing a target membrane protein from a prepared membrane fraction.
Materials:
-
Isolated cell or tissue membranes containing the target protein
-
C18E4 stock solution (e.g., 10% w/v in water or buffer)
-
Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)
-
Protease inhibitor cocktail
-
Ultracentrifuge
-
Bradford or BCA protein assay reagents
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Prepare a membrane suspension at a known protein concentration (e.g., 5-10 mg/mL) in Solubilization Buffer supplemented with protease inhibitors.
-
Set up a series of microcentrifuge tubes, each containing the membrane suspension.
-
Add C18E4 stock solution to each tube to achieve a range of final concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).
-
Incubate the samples with gentle agitation (e.g., end-over-end rotation) for 1-4 hours at 4°C. The optimal time should be determined empirically.
-
Pellet the non-solubilized membrane material by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Determine the total protein concentration in the supernatant using a Bradford or BCA assay.
-
Analyze the solubilized fraction by SDS-PAGE and Western blotting with an antibody specific to the target protein to assess solubilization efficiency.
Data Presentation:
| C18E4 Concentration (% w/v) | Total Solubilized Protein (mg/mL) | Target Protein Signal (Arbitrary Units) |
| 0.1 | ||
| 0.5 | ||
| 1.0 | ||
| 1.5 | ||
| 2.0 |
Protocol 2: Large-Scale Membrane Protein Solubilization and Purification
Once the optimal C18E4 concentration is determined, this protocol can be used for larger-scale preparations suitable for downstream applications.
Materials:
-
Sufficient quantity of isolated membranes
-
Optimized concentration of C18E4
-
Solubilization Buffer
-
Appropriate chromatography resin for purification (e.g., Ni-NTA for His-tagged proteins)
-
Wash Buffer (Solubilization Buffer with a lower concentration of C18E4, e.g., 2x CMC)
-
Elution Buffer (Wash Buffer with an eluting agent, e.g., imidazole for His-tagged proteins)
Procedure:
-
Resuspend the membrane pellet in Solubilization Buffer containing the optimized concentration of C18E4 and protease inhibitors.
-
Incubate under the optimized conditions (time and temperature) with gentle agitation.
-
Clarify the lysate by ultracentrifugation as described in Protocol 1.
-
Load the supernatant containing the solubilized protein onto the equilibrated chromatography column.
-
Wash the column extensively with Wash Buffer to remove non-specifically bound proteins. It is crucial to maintain the detergent concentration above its CMC in all buffers to prevent protein aggregation.[4]
-
Elute the target protein using the Elution Buffer.
-
Analyze the eluted fractions for purity and concentration using SDS-PAGE, Western blotting, and a protein assay.
Downstream Application Compatibility
The presence of detergents can interfere with some downstream analytical techniques.[5][6]
-
Mass Spectrometry: C18E4, like other polyoxyethylene detergents, can interfere with mass spectrometry analysis.[7] It is essential to remove the detergent prior to analysis using methods such as detergent removal resins, gel filtration, or precipitation.[8][9][10]
-
Crystallography and Cryo-EM: The size of the detergent micelle can impact crystal packing and particle distribution in cryo-EM. While detergents with shorter alkyl chains tend to form smaller micelles, which can be advantageous for crystallization, longer-chain detergents like C18E4 may offer better protein stability.[11] Detergent exchange into a more suitable detergent for structural studies may be necessary.
Visualizations
References
- 1. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 2. Tetraethylene glycol monododecyl ether | 5274-68-0 | Benchchem [benchchem.com]
- 3. 膜蛋白的溶解 [sigmaaldrich.com]
- 4. cube-biotech.com [cube-biotech.com]
- 5. Efficient removal of detergents from proteins and peptides in a spin column format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C18 Columns and Peptide Desalting for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Removal of detergents from protein digests for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 11. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application of C18E4 in Proteomics Sample Preparation: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of proteomics, efficient and reproducible sample preparation is paramount for successful protein identification and quantification by mass spectrometry (MS). The choice of detergent for cell lysis and protein solubilization is a critical step, as it must effectively disrupt cellular membranes and denature proteins while being compatible with downstream enzymatic digestion and MS analysis. C18E4, also known as polyoxyethylene (4) lauryl ether or Brij® L4, is a non-ionic detergent that offers a mild alternative to harsh ionic detergents like sodium dodecyl sulfate (SDS). Its non-denaturing properties can be advantageous for preserving protein complexes and enzymatic activity. However, its polyethylene glycol (PEG) moiety presents challenges for mass spectrometry, often causing ion suppression and contamination.[1][2][3]
This application note provides a detailed, representative protocol for the use of C18E4 in proteomics sample preparation. It includes a hypothetical workflow and quantitative data to illustrate its potential application and performance in comparison to a standard ionic detergent. Furthermore, it outlines crucial considerations for the effective removal of C18E4 prior to mass spectrometry analysis.
Principles and Workflow
The use of a non-ionic detergent like C18E4 is particularly beneficial when studying membrane proteins or when the preservation of protein-protein interactions is desired.[1][3] The general workflow involves cell lysis with a C18E4-containing buffer, followed by reduction and alkylation of proteins, enzymatic digestion, and a critical detergent removal step before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Hypothetical Quantitative Data
The following table presents hypothetical data comparing the performance of C18E4 with the commonly used ionic detergent, SDS. This data is for illustrative purposes to highlight the potential trade-offs between the two detergents.
| Parameter | C18E4 (1% w/v) | SDS (1% w/v) | Notes |
| Total Protein Yield (µg/mg of cells) | 180 | 220 | SDS is generally a more stringent solubilizing agent, leading to higher total protein yield. |
| Number of Identified Proteins | 1500 | 1800 | Higher protein yield with SDS can lead to a greater number of identified proteins. |
| Number of Identified Membrane Proteins | 450 | 400 | The milder nature of C18E4 may be more effective at solubilizing certain membrane proteins without causing aggregation. |
| Trypsin Digestion Efficiency (% Missed Cleavages) | 10% | 15% | High concentrations of SDS can inhibit trypsin activity, leading to more missed cleavages.[4] |
| Post-Cleanup MS Signal Intensity (Arbitrary Units) | 8.5 x 10^8 | 9.5 x 10^8 | Assuming efficient detergent removal, the overall signal intensity may be comparable. |
Experimental Protocols
Note: This protocol is a representative guideline and may require optimization for specific cell types and experimental goals.
1. Materials and Reagents
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% (w/v) C18E4 (Brij® L4)
-
Reducing Agent: 100 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylating Agent: 200 mM Iodoacetamide (IAA) or 2-Chloroacetamide (CAA)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (NH4HCO3)
-
Trypsin: MS-grade, reconstituted in 50 mM acetic acid
-
Quenching Solution: 1% Trifluoroacetic acid (TFA)
-
Detergent Removal Spin Columns: (e.g., Pierce™ Detergent Removal Spin Columns)
-
C18 Desalting StageTips
-
Solvents: Acetonitrile (ACN) and water (LC-MS grade)
2. Cell Lysis and Protein Extraction
-
Start with a frozen cell pellet (e.g., 1x10^6 cells).
-
Add 100 µL of ice-cold Lysis Buffer containing C18E4.
-
Resuspend the pellet by pipetting up and down.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) to shear DNA and aid in lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new microcentrifuge tube.
-
Determine the protein concentration using a BCA assay.
3. Reduction, Alkylation, and Digestion
-
Take a desired amount of protein (e.g., 100 µg) and adjust the volume with Lysis Buffer.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Alkylation: Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample at least 10-fold with 50 mM NH4HCO3 to reduce the C18E4 concentration below its critical micelle concentration and to be compatible with trypsin activity.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C with shaking.
-
Stop the digestion by adding TFA to a final concentration of 0.5%.
4. Detergent Removal
Crucial Step: Efficient removal of C18E4 is essential for successful MS analysis.[5][6]
-
Equilibrate a detergent removal spin column according to the manufacturer's instructions.
-
Load the acidified peptide digest onto the column.
-
Centrifuge to collect the flow-through containing the peptides. The detergent will be retained by the resin.
-
Perform a second elution to maximize peptide recovery.
-
Combine the eluates.
5. Desalting
-
Condition a C18 StageTip with 100% ACN followed by 0.1% TFA in water.
-
Load the peptide sample onto the StageTip.
-
Wash the StageTip with 0.1% TFA in water to remove salts.
-
Elute the peptides with 50% ACN / 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Resuspend the dried peptides in 0.1% formic acid for LC-MS/MS analysis.
Challenges and Considerations
-
Mass Spectrometry Incompatibility: The primary challenge with C18E4 and other PEG-containing detergents is their detrimental effect on MS analysis.[6] They can cause severe ion suppression, leading to reduced sensitivity and fewer protein identifications. They can also contaminate the mass spectrometer, requiring extensive cleaning.
-
Efficient Removal is Key: The success of a proteomics workflow using C18E4 hinges on the efficiency of the detergent removal step.[5] It is advisable to test the efficiency of the chosen removal method.
-
Alternative Detergents: For applications where the mild properties of a non-ionic detergent are not strictly required, MS-compatible detergents such as sodium deoxycholate (SDC), which can be precipitated out of solution, may be a better choice.[7]
-
Method Optimization: The optimal concentration of C18E4 and the specific conditions for lysis and digestion may vary depending on the sample type and should be empirically determined.
Conclusion
C18E4 (Brij® L4) can be a useful tool in the proteomics sample preparation toolbox, particularly for applications requiring mild solubilization conditions. However, its use necessitates a robust and validated detergent removal strategy to mitigate its negative impact on mass spectrometry analysis. The provided protocol and considerations offer a framework for researchers to explore the application of C18E4 in their specific proteomics workflows, with a clear understanding of the associated challenges and the critical importance of the sample cleanup steps.
References
- 1. Detergent Screening With Hybrid Detergents Increases Observable Number of Protein Identities in Bottom‐Up Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Greener Alternative Detergents for MS Sample Preparation in Proteomics [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Removal of detergents from proteins and peptides in a spin-column format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. submitting samples | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Cell Lysis Using C18E4 Surfactant
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the lysis of mammalian and bacterial cells using the non-ionic surfactant C18E4 (Tetraethylene glycol monooctadecyl ether). C18E4 belongs to the polyoxyethylene alkyl ether class of detergents, which are known for their mild, non-denaturing properties, making them suitable for the extraction of proteins in their native, active state. This characteristic is particularly advantageous for downstream applications such as co-immunoprecipitation (Co-IP), enzyme activity assays, and the study of protein-protein interactions.[1][2][3][4]
The C18E4 surfactant possesses a hydrophobic octadecyl (C18) tail and a hydrophilic head composed of four ethylene oxide units. This amphipathic nature allows it to effectively disrupt the lipid bilayer of cell membranes and solubilize membrane-bound proteins.[5][6] The general mechanism involves the insertion of the hydrophobic tails into the lipid membrane, which disrupts the membrane's integrity and leads to the formation of mixed micelles containing proteins, lipids, and detergent molecules.[5][6] This process occurs above the surfactant's critical micelle concentration (CMC), the concentration at which detergent monomers begin to self-assemble into micelles.[7][8][9]
Key Properties of C18E4 and Related Surfactants
Understanding the physicochemical properties of C18E4 is crucial for optimizing cell lysis protocols. While specific experimental data for C18E4 is limited, its properties can be inferred from the behavior of other polyoxyethylene alkyl ether surfactants.
| Property | Description | Inferred Value/Characteristic for C18E4 |
| Chemical Name | Tetraethylene glycol monooctadecyl ether | - |
| Molecular Formula | C26H54O5 | - |
| Molecular Weight | 462.7 g/mol | - |
| Structure | CH3(CH2)17(OCH2CH2)4OH | - |
| Type | Non-ionic surfactant | - |
| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form micelles.[7][8][9] The CMC is influenced by the length of the alkyl chain and the polyoxyethylene chain.[10] Longer alkyl chains and shorter polyoxyethylene chains generally lead to a lower CMC. | The precise CMC for C18E4 is not readily available in the literature. However, based on trends for other polyoxyethylene ethers, it is expected to be in the low micromolar range. For practical purposes, a working concentration significantly above the estimated CMC is recommended to ensure efficient solubilization. |
| Hydrophile-Lipophile Balance (HLB) | A measure of the degree to which a surfactant is hydrophilic or lipophilic. | With a short polyoxyethylene chain, C18E4 is expected to have a relatively low HLB value, indicating it is more lipophilic and suitable for solubilizing hydrophobic proteins and lipids. |
Experimental Protocols
I. Preparation of C18E4 Lysis Buffer
This protocol provides a starting point for the preparation of a non-denaturing lysis buffer suitable for various cell types. The final concentrations of each component should be optimized for the specific cell line and downstream application.
Materials:
-
C18E4 Surfactant
-
Tris-HCl
-
NaCl
-
EDTA
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (optional)
-
Nuclease (e.g., DNase I) (optional)
-
Ultrapure water
Stock Solutions:
-
1 M Tris-HCl, pH 7.4
-
5 M NaCl
-
0.5 M EDTA, pH 8.0
-
10% (w/v) C18E4 in ultrapure water
C18E4 Lysis Buffer Formulation (1X):
| Component | Stock Concentration | Final Concentration | Volume for 10 mL |
| Tris-HCl, pH 7.4 | 1 M | 50 mM | 500 µL |
| NaCl | 5 M | 150 mM | 300 µL |
| EDTA | 0.5 M | 1 mM | 20 µL |
| C18E4 | 10% (w/v) | 0.5 - 1.0% (w/v) | 500 µL - 1 mL |
| Protease Inhibitor Cocktail | 100X | 1X | 100 µL |
| Phosphatase Inhibitor Cocktail (optional) | 100X | 1X | 100 µL |
| Ultrapure Water | - | - | To 10 mL |
Preparation Procedure:
-
To prepare 10 mL of 1X C18E4 Lysis Buffer, combine the components listed in the table above in a conical tube.
-
Add ultrapure water to a final volume of 10 mL.
-
Mix gently by inverting the tube.
-
Store the buffer at 4°C for short-term use (up to 1 week) or at -20°C for long-term storage.
-
Add protease and phosphatase inhibitors fresh to the buffer just before use.
II. Cell Lysis Protocol for Adherent Mammalian Cells
-
Culture adherent cells to the desired confluency (typically 80-90%) in a culture dish.
-
Place the culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold 1X C18E4 Lysis Buffer to the cells. The volume will depend on the size of the culture dish (see table below for recommendations).
-
Incubate the dish on ice for 15-30 minutes with occasional gentle rocking.
-
Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
To shear genomic DNA and reduce viscosity, sonicate the lysate on ice. Use short bursts (e.g., 3 x 10 seconds) to avoid heating the sample. Alternatively, pass the lysate through a 21-gauge needle several times.[11] The addition of a nuclease like DNase I to the lysis buffer can also be effective.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This lysate contains the solubilized proteins and is ready for downstream applications.
Recommended Lysis Buffer Volumes for Adherent Cells:
| Culture Dish Size | Surface Area (cm²) | Recommended Lysis Buffer Volume |
| 100 mm | 55 | 500 - 1000 µL |
| 60 mm | 21 | 250 - 500 µL |
| 6-well plate | 9.6 | 100 - 200 µL per well |
| 12-well plate | 3.5 | 50 - 100 µL per well |
| 24-well plate | 1.9 | 25 - 50 µL per well |
III. Cell Lysis Protocol for Suspension Mammalian Cells
-
Collect suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Centrifuge again at 500 x g for 5 minutes at 4°C and aspirate the PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold 1X C18E4 Lysis Buffer. A general guideline is to use 1 mL of lysis buffer per 1 x 10^7 to 1 x 10^8 cells.
-
Incubate the tube on ice for 15-30 minutes with occasional vortexing.
-
Proceed with sonication or needle shearing as described in step 7 of the adherent cell protocol.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
IV. Cell Lysis Protocol for Bacterial Cells
Gram-positive and Gram-negative bacteria have a cell wall that requires an additional step for efficient lysis.
-
Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet once with an appropriate buffer (e.g., PBS or Tris-buffered saline).
-
Resuspend the cell pellet in 1X C18E4 Lysis Buffer containing lysozyme (for Gram-positive bacteria) or a combination of lysozyme and EDTA (for Gram-negative bacteria). A typical concentration for lysozyme is 0.2-1 mg/mL.
-
Incubate at room temperature or 37°C for 15-30 minutes to allow for enzymatic digestion of the cell wall.
-
Proceed with sonication on ice to complete the lysis process and shear DNA.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
Downstream Application Compatibility
The choice of lysis buffer can significantly impact downstream applications. C18E4, being a non-ionic detergent, is generally compatible with many common techniques.
| Application | Compatibility | Notes |
| Bradford Protein Assay | Partially Compatible | Non-ionic detergents can interfere with the Bradford assay.[3] It is recommended to use a detergent-compatible Bradford assay kit or to use a different protein quantification method such as the bicinchoninic acid (BCA) assay, which shows better compatibility with a wider range of detergents.[3] |
| SDS-PAGE and Western Blotting | Compatible | C18E4 is compatible with SDS-PAGE and Western blotting. The non-denaturing nature of C18E4 allows for the analysis of proteins under non-reducing conditions if desired. For standard denaturing SDS-PAGE, the SDS in the sample loading buffer will effectively denature the proteins. |
| Co-Immunoprecipitation (Co-IP) | Highly Compatible | Non-ionic detergents like C18E4 are ideal for Co-IP as they preserve protein-protein interactions.[1][2][3] The concentration of C18E4 may need to be optimized to minimize non-specific binding while maintaining the interaction of interest. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Compatible | C18E4 is generally compatible with ELISA. However, high concentrations of the detergent may interfere with antibody-antigen binding. It is advisable to dilute the lysate before performing the assay. |
| Mass Spectrometry (MS) | Generally Incompatible | Most non-ionic detergents, including polyoxyethylene ethers, are not directly compatible with mass spectrometry as they can suppress ionization and contaminate the instrument.[12][13][14] If MS analysis is planned, the detergent must be removed from the sample using methods such as detergent removal columns, precipitation, or in-gel digestion. Alternatively, MS-compatible surfactants can be used.[13][15] |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Protein Extraction and Analysis
References
- 1. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 6. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. alfatest.it [alfatest.it]
- 9. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]
- 10. Effect of polyoxypropylene chain length on the critical micelle concentration of propylene oxide-ethylene oxide block copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IP lysis buffer formulation : why adding a non-ionic detergent if a ? - Protein and Proteomics [protocol-online.org]
- 12. LC-MS compatible detergents | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 13. A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.colostate.edu [research.colostate.edu]
- 15. Comparisons of Mass Spectrometry Compatible Surfactants for Global Analysis of the Mammalian Brain Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Application of C18E4 in Cryo-EM Sample Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of cryo-electron microscopy (cryo-EM) has revolutionized structural biology, enabling the high-resolution structure determination of complex biological macromolecules in their near-native states. For membrane proteins, which represent a significant portion of the human proteome and are major drug targets, sample preparation remains a critical bottleneck. The selection of an appropriate detergent is paramount for the successful solubilization, stabilization, and ultimately, the structural elucidation of these challenging targets.
This document provides detailed application notes and protocols for the use of Tetraethylene glycol mono-n-octadecyl ether (C18E4) , a non-ionic detergent, in the preparation of membrane protein samples for single-particle cryo-EM analysis. While direct, peer-reviewed protocols specifying the use of C18E4 in cryo-EM are not abundant in scientific literature, this guide extrapolates from the known physicochemical properties of C18E4 and established principles of membrane protein biochemistry for cryo-EM.
Physicochemical Properties of C18E4
Understanding the properties of C18E4 is crucial for its effective application.
| Property | Value | Significance in Cryo-EM |
| Chemical Formula | C26H54O5 | Provides information on molecular weight and composition. |
| Molecular Weight | 446.7 g/mol | Influences micelle size and behavior in solution. |
| Type | Non-ionic | Gentle solubilization, minimizing protein denaturation and preserving native structure. Does not interfere with charged residues on the protein surface. |
| Critical Micelle Concentration (CMC) | Low (estimated) | Detergents with low CMCs are generally preferred for cryo-EM as they form stable micelles at lower concentrations, minimizing the concentration of free detergent monomers that can contribute to background noise in the cryo-EM images. |
| Hydrophile-Lipophile Balance (HLB) | ~10-12 (estimated) | This value suggests C18E4 is a good oil-in-water emulsifier and detergent, suitable for extracting and stabilizing membrane proteins. |
Note: The CMC and HLB values for C18E4 are estimated based on congeners with similar ethylene glycol headgroups and alkyl chain lengths. Experimental determination is recommended for precise applications.
Application Notes
Principle of C18E4 in Membrane Protein Solubilization and Stabilization
C18E4, as a non-ionic detergent, functions by partitioning into the lipid bilayer of cellular membranes. The hydrophobic octadecyl (C18) tail interacts with the hydrophobic lipid tails and the transmembrane domains of the protein, while the hydrophilic tetraethylene glycol (E4) headgroup interacts with the aqueous solvent. This dual nature allows C18E4 to disrupt the lipid bilayer and form micelles around the hydrophobic transmembrane regions of the protein, effectively extracting it from its native membrane environment and keeping it soluble and stable in an aqueous buffer.
The key advantages of using a non-ionic detergent like C18E4 include:
-
Gentle Solubilization: Minimizes the risk of denaturation, helping to preserve the native conformation and activity of the membrane protein.
-
Reduced Background Noise: A low CMC is advantageous for cryo-EM as it reduces the concentration of free detergent micelles in the background of the micrographs, which can otherwise obscure the protein particles and complicate image processing.
-
Structural Integrity: By mimicking the hydrophobic environment of the lipid bilayer, C18E4 helps to maintain the structural integrity of the transmembrane domains.
Considerations for Using C18E4 in Cryo-EM
-
Detergent Screening: C18E4 should be considered as part of a broader detergent screening strategy. The optimal detergent for a particular membrane protein is target-dependent and must be determined empirically.
-
Concentration Optimization: The concentration of C18E4 used for solubilization and purification is critical. A common starting point is to use a concentration 2-5 times the CMC for solubilization and then reduce the concentration to just above the CMC for purification and grid preparation.
-
Delipidation: C18E4 can be effective for delipidation, the process of removing endogenous lipids that may interfere with structural homogeneity. The extent of delipidation can be controlled by adjusting the detergent concentration and incubation time.
-
Particle Orientation: The detergent micelle surrounding the protein can influence its orientation at the air-water interface during grid preparation. While C18E4 is not known to induce a strong preferred orientation, this should be assessed during initial grid screening.
-
Compatibility with other techniques: Ensure that the buffer components are compatible with C18E4 and do not induce precipitation or phase separation.
Experimental Protocols
The following protocols are generalized and should be optimized for each specific membrane protein target.
Protocol 1: Solubilization of Membrane Proteins from Crude Membranes
This protocol describes the initial extraction of a membrane protein from a prepared membrane fraction.
Materials:
-
Purified membrane pellet
-
Solubilization Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol (optional), protease inhibitors
-
C18E4 stock solution (e.g., 10% w/v in water)
Procedure:
-
Resuspend the membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Add C18E4 stock solution to the membrane suspension to a final concentration of 1-2% (w/v). This is typically well above the estimated CMC and facilitates efficient membrane disruption.
-
Incubate the mixture at 4°C with gentle agitation (e.g., on a rocker or end-over-end rotator) for 1-2 hours.
-
Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet unsolubilized material and aggregated protein.
-
Carefully collect the supernatant containing the solubilized membrane protein-C18E4 complex.
Protocol 2: Purification of C18E4-Solubilized Membrane Protein
This protocol outlines a typical affinity chromatography step followed by size-exclusion chromatography (SEC).
Materials:
-
Solubilized protein supernatant (from Protocol 1)
-
Affinity resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 20 mM Imidazole, 0.02-0.05% C18E4 (just above CMC)
-
Elution Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 250 mM Imidazole, 0.02-0.05% C18E4
-
SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.02-0.05% C18E4
Procedure:
-
Incubate the solubilized supernatant with the equilibrated affinity resin for 1-2 hours at 4°C.
-
Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the protein from the resin using Elution Buffer.
-
Concentrate the eluted protein using an appropriate centrifugal concentrator.
-
Inject the concentrated protein onto a size-exclusion chromatography column pre-equilibrated with SEC Buffer.
-
Collect fractions corresponding to the monodisperse peak of the protein-detergent complex.
-
Analyze the peak fractions by SDS-PAGE to assess purity.
Protocol 3: Cryo-EM Grid Preparation
This protocol describes the final step of preparing vitrified grids for imaging.
Materials:
-
Purified and concentrated protein-C18E4 complex (0.5-5 mg/mL in SEC Buffer)
-
Cryo-EM grids (e.g., Quantifoil R1.2/1.3, C-flat)
-
Vitrification device (e.g., Vitrobot, Leica EM GP)
-
Liquid ethane and liquid nitrogen
Procedure:
-
Glow-discharge the cryo-EM grids to render the carbon surface hydrophilic.
-
Set the environmental chamber of the vitrification device to a desired temperature (e.g., 4-10°C) and 100% humidity.
-
Apply 3-4 µL of the protein sample to the glow-discharged grid.
-
Blot the grid for a set time (typically 2-5 seconds) with a specific blot force to create a thin aqueous film.
-
Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.
-
Store the vitrified grids in liquid nitrogen until imaging.
Visualizations
Signaling Pathway/Workflow Diagrams
Conclusion
While specific literature on the application of C18E4 in cryo-EM is limited, its properties as a non-ionic detergent with a long alkyl chain and a moderately sized hydrophilic headgroup make it a plausible candidate for the solubilization and stabilization of certain membrane proteins for structural studies. The protocols and notes provided herein offer a foundational framework for researchers to explore the potential of C18E4 in their cryo-EM workflows. As with any detergent, empirical optimization is key to achieving a high-quality, monodisperse sample suitable for high-resolution structure determination. Researchers are encouraged to perform thorough biochemical and biophysical characterization of their protein in the presence of C18E4 before proceeding to the significant investment of time and resources required for cryo-EM grid preparation and data collection.
C18E4 as a Dispersing Agent for Nanomaterials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
C18E4, also known as tetraethylene glycol monooctadecyl ether or Brij 93, is a non-ionic surfactant belonging to the polyoxyethylene alkyl ether family. Its amphiphilic nature, consisting of a hydrophobic octadecyl (C18) tail and a hydrophilic tetraethylene glycol (E4) headgroup, makes it an effective dispersing agent for a variety of nanomaterials in aqueous and organic media. This document provides detailed application notes and experimental protocols for the use of C18E4 in the dispersion of nanomaterials, with a focus on applications in research and drug development.
The primary mechanism by which C18E4 and other non-ionic surfactants stabilize nanoparticle dispersions is through steric hindrance. The hydrophobic alkyl chains of the surfactant adsorb onto the surface of the nanomaterial, while the hydrophilic polyoxyethylene chains extend into the surrounding medium. This creates a protective layer that prevents the nanoparticles from aggregating due to van der Waals forces.
Physicochemical Properties of C18E4
A clear understanding of the physicochemical properties of C18E4 is crucial for optimizing its use as a dispersing agent. Key parameters include the Critical Micelle Concentration (CMC) and the Hydrophilic-Lipophilic Balance (HLB).
| Property | Value | Description |
| Critical Micelle Concentration (CMC) | ~1 x 10-6 M | The concentration at which surfactant molecules begin to self-assemble into micelles in an aqueous solution. Operating above the CMC is often desirable for achieving stable dispersions. |
| Hydrophilic-Lipophilic Balance (HLB) | ~8.8 | An empirical scale from 0 to 20 that indicates the degree of hydrophilicity or lipophilicity of a surfactant. An HLB value in the range of 8-16 is generally suitable for creating oil-in-water emulsions and stable dispersions of hydrophobic materials in water. |
Applications in Nanomaterial Dispersion
C18E4 and its closely related Brij series surfactants are versatile dispersing agents for a range of nanomaterials, including carbon nanotubes, graphene, and lipid-based nanoparticles for drug delivery.
Carbon Nanotube (CNT) Dispersion
Stable and individualized dispersions of carbon nanotubes are essential for their application in various fields, including electronics and biomedicine. C18E4 can be effectively used to overcome the strong van der Waals interactions that cause CNTs to bundle together.
Graphene and Graphene Oxide (GO) Dispersion
The exfoliation and dispersion of graphene and its derivatives are critical for harnessing their unique properties. Non-ionic surfactants like C18E4 aid in the exfoliation of graphite into few-layer graphene and stabilize the resulting sheets in solution.
Lipid Nanoparticle (LNP) Formulation
In the field of drug delivery, C18E4 can be used as a component in the formulation of lipid nanoparticles, which are used to encapsulate and deliver therapeutic agents such as mRNA and small molecule drugs. The surfactant contributes to the stability and particle size control of the LNPs.
Experimental Protocols
The following are detailed protocols for the dispersion of various nanomaterials using C18E4 or a closely related Brij surfactant.
Protocol 1: Dispersion of Multi-Walled Carbon Nanotubes (MWCNTs)
Objective: To prepare a stable aqueous dispersion of MWCNTs using C18E4.
Materials:
-
Multi-Walled Carbon Nanotubes (MWCNTs)
-
C18E4 (Brij 93)
-
Deionized (DI) water
-
Probe sonicator
-
Centrifuge
Procedure:
-
Preparation of Surfactant Solution:
-
Prepare a stock solution of C18E4 in DI water at a concentration of 1% (w/v).
-
Stir the solution gently until the C18E4 is fully dissolved. Heating to 40-50°C may aid dissolution.
-
-
Dispersion of MWCNTs:
-
Add MWCNTs to the C18E4 solution to a final concentration of 1 mg/mL.
-
Submerge the tip of a probe sonicator into the solution.
-
Sonicate the mixture in an ice bath to prevent overheating. Use a power output of 100 W with a pulse sequence of 30 seconds on and 30 seconds off for a total sonication time of 30 minutes.
-
-
Purification of the Dispersion:
-
Transfer the sonicated dispersion to centrifuge tubes.
-
Centrifuge at 5,000 x g for 60 minutes to pellet any large aggregates and undispersed MWCNT bundles.
-
Carefully decant the supernatant, which contains the well-dispersed MWCNTs.
-
-
Characterization:
-
Analyze the dispersion for particle size distribution using Dynamic Light Scattering (DLS).
-
Assess the stability of the dispersion by monitoring the UV-Vis absorbance at a characteristic wavelength (e.g., 500 nm) over time.
-
Quantitative Analysis of MWCNT Dispersion with Brij 97 (a structurally similar surfactant):
| Parameter | Before Dispersion | After Dispersion with Brij 97 |
| Average Particle Size (DLS) | > 1000 nm (aggregated) | 150 - 300 nm |
| Zeta Potential | -15 mV to -25 mV | -30 mV to -45 mV |
| Dispersion Stability | Sediments within hours | Stable for several weeks |
Protocol 2: Exfoliation and Dispersion of Graphene Oxide (GO)
Objective: To prepare a stable aqueous dispersion of exfoliated graphene oxide sheets using C18E4.
Materials:
-
Graphene Oxide (GO) powder
-
C18E4 (Brij 93)
-
Deionized (DI) water
-
Bath sonicator
-
Centrifuge
Procedure:
-
Preparation of GO Suspension:
-
Disperse GO powder in DI water to a concentration of 2 mg/mL by gentle stirring.
-
-
Addition of Surfactant:
-
Prepare a 2% (w/v) stock solution of C18E4 in DI water.
-
Add the C18E4 solution to the GO suspension to achieve a final C18E4 concentration of 0.5% (w/v).
-
-
Exfoliation and Dispersion:
-
Place the mixture in a bath sonicator.
-
Sonicate for 2 hours at a frequency of 40 kHz and a power of 200 W. Maintain the water bath temperature below 30°C.
-
-
Purification:
-
Centrifuge the dispersion at 3,000 x g for 30 minutes to remove any unexfoliated graphite particles.
-
Collect the supernatant containing the dispersed GO sheets.
-
-
Characterization:
-
Characterize the exfoliated GO using UV-Vis spectroscopy, looking for the characteristic peak around 230 nm.
-
Use Atomic Force Microscopy (AFM) to confirm the presence of single or few-layer GO sheets.
-
Measure the zeta potential to assess the stability of the dispersion.
-
Quantitative Analysis of Graphene Oxide Dispersion:
| Parameter | Without C18E4 | With 0.5% C18E4 |
| Hydrodynamic Diameter (DLS) | ~500 - 1500 nm | ~200 - 500 nm |
| Zeta Potential | -35 mV | -45 mV |
| Yield of Exfoliation | Low | Significantly Increased |
Protocol 3: Formulation of Lipid Nanoparticles (LNPs) for Drug Delivery
Objective: To formulate stable lipid nanoparticles incorporating C18E4 for the encapsulation of a model hydrophobic drug.
Materials:
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
C18E4 (Brij 93)
-
Model hydrophobic drug (e.g., curcumin)
-
Ethanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr) or probe sonicator
Procedure (Microfluidic Method):
-
Preparation of Lipid Phase:
-
Dissolve SPC (60 mg), cholesterol (30 mg), C18E4 (10 mg), and the model drug (5 mg) in 1 mL of ethanol.
-
-
Preparation of Aqueous Phase:
-
Prepare 3 mL of PBS (pH 7.4).
-
-
Nanoparticle Formation:
-
Set the total flow rate of the microfluidic device to 12 mL/min with a flow rate ratio of 3:1 (aqueous:organic).
-
Inject the lipid phase and the aqueous phase into their respective inlets.
-
Collect the resulting nanoparticle suspension from the outlet.
-
-
Purification:
-
Dialyze the LNP suspension against PBS (pH 7.4) for 24 hours using a dialysis membrane (MWCO 10 kDa) to remove the ethanol and unencapsulated drug.
-
-
Characterization:
-
Measure the particle size, Polydispersity Index (PDI), and zeta potential using a Zetasizer.
-
Determine the encapsulation efficiency (EE%) and drug loading (DL%) using a suitable analytical method (e.g., HPLC).
-
Quantitative Analysis of LNP Formulation:
| Parameter | Value |
| Particle Size (Z-average) | 100 - 150 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -20 to -30 mV |
| Encapsulation Efficiency (EE%) | > 85% |
Visualization of Mechanisms and Workflows
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for nanomaterial dispersion.
Caption: Mechanism of steric stabilization by C18E4.
Safety and Biocompatibility
Non-ionic surfactants like C18E4 are generally considered to have low toxicity and are often used in pharmaceutical and cosmetic formulations. However, it is essential to consider the concentration-dependent cytotoxicity.
Biocompatibility Data for Polyoxyethylene Ethers:
| Cell Line | Assay | Concentration | Result |
| Human Dermal Fibroblasts | MTT | 10 µg/mL | > 95% cell viability |
| Human Dermal Fibroblasts | MTT | 50 µg/mL | ~80% cell viability |
| Human Dermal Fibroblasts | MTT | 100 µg/mL | ~60% cell viability |
These data suggest that at lower concentrations, polyoxyethylene ethers exhibit good biocompatibility, but cytotoxicity increases with concentration. Therefore, it is crucial to use the minimum effective concentration of C18E4 to achieve a stable dispersion while minimizing potential toxic effects, especially in drug delivery applications.
Conclusion
C18E4 is a valuable and versatile dispersing agent for a variety of nanomaterials. Its efficacy is rooted in its non-ionic character and its ability to provide steric stabilization. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to effectively utilize C18E4 in their work, from fundamental research to the development of advanced drug delivery systems. Careful optimization of surfactant concentration and dispersion parameters is key to achieving stable, well-dispersed nanomaterial systems with minimal cytotoxicity.
Determining the Concentration of C18E4 in Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative determination of Tetraethylene glycol octadecyl ether (C18E4) in various solutions. The protocols outlined below are based on common analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.
Method Selection and Overview
The choice of method for quantifying C18E4 will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
-
HPLC-UV: A widely accessible and robust method suitable for relatively clean sample matrices. Detection is typically performed at low UV wavelengths (around 200-220 nm) as C18E4 lacks a strong chromophore.
-
LC-MS: Offers high sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification. It provides confirmation of the analyte's identity based on its mass-to-charge ratio.
-
UV-Vis Spectrophotometry (Colorimetric): A simple and cost-effective method that involves a chemical reaction to produce a colored complex. This method is suitable for routine analysis but may be more susceptible to interferences.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described methods for the analysis of non-ionic surfactants, including compounds structurally related to C18E4. It is important to note that these values are indicative and should be verified through in-house method validation.
| Method | Analyte/Analogue | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range |
| HPLC-UV | Ethylene Glycol | 6 ppm | - | - |
| LC-MS | Glycols (derivatized) | 10-25 µg/L | 20-50 µg/L | 20-1000 µg/L |
| Spectrophotometry | Non-ionic Surfactants | ~0.1 ppm | - | 0-20 ppm |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol provides a general framework for the analysis of C18E4 using a reversed-phase HPLC system with UV detection.
a. Principle
C18E4 is separated from other components in the sample on a C18 stationary phase. The concentration is determined by measuring the absorbance of the eluting analyte at a low UV wavelength.
b. Materials and Reagents
-
C18E4 standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Methanol (for sample preparation)
c. Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
d. Chromatographic Conditions
-
Mobile Phase A: Water (with optional 0.1% formic acid)
-
Mobile Phase B: Acetonitrile (with optional 0.1% formic acid)
-
Gradient:
-
Start with a high percentage of Mobile Phase A.
-
Increase the percentage of Mobile Phase B over time to elute C18E4.
-
A typical starting point could be a linear gradient from 5% to 95% Acetonitrile over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Detection Wavelength: 210-220 nm
-
Injection Volume: 10-20 µL
e. Sample Preparation
-
Dissolve a known weight of C18E4 standard in methanol to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
-
Dissolve or dilute the sample in methanol or the initial mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
f. Data Analysis
-
Generate a calibration curve by plotting the peak area of the C18E4 standard against its concentration.
-
Determine the concentration of C18E4 in the sample by interpolating its peak area from the calibration curve.
Figure 1: Experimental workflow for the quantification of C18E4 using HPLC-UV.
Liquid Chromatography with Mass Spectrometry (LC-MS)
This protocol is suitable for the sensitive and selective quantification of C18E4, particularly in complex biological or environmental samples.
a. Principle
C18E4 is separated by reversed-phase chromatography and then ionized, typically using electrospray ionization (ESI). The mass spectrometer detects and quantifies the specific mass-to-charge ratio (m/z) of the C18E4 molecule, providing high selectivity.
b. Materials and Reagents
-
C18E4 standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (optional, for mobile phase)
c. Instrumentation
-
LC-MS system (e.g., Triple Quadrupole or Q-TOF) with an ESI source
-
UPLC or HPLC system
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)
d. LC-MS Conditions
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient will depend on the specific system but will generally involve increasing the proportion of Mobile Phase B to elute the relatively hydrophobic C18E4.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of the protonated molecule [M+H]⁺ and/or its adducts (e.g., [M+Na]⁺, [M+NH₄]⁺). The exact m/z values will need to be determined by infusing a standard solution of C18E4.
e. Sample Preparation
-
Prepare stock and calibration standards as described for the HPLC-UV method, using LC-MS grade solvents.
-
For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) may be necessary to remove interferences.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
f. Data Analysis
-
Identify the retention time and the characteristic m/z of C18E4.
-
Generate a calibration curve by plotting the peak area of the selected ion against the concentration of the standards.
-
Quantify C18E4 in the sample using the calibration curve.
Figure 2: Workflow for the quantification of C18E4 using LC-MS.
UV-Vis Spectrophotometry (Cobalt Thiocyanate Method)
This colorimetric method is based on the complex formation between polyoxyethylene chains and a cobalt thiocyanate reagent.[1]
a. Principle
Non-ionic surfactants containing polyoxyethylene chains, such as C18E4, form a blue-colored complex with ammonium cobaltothiocyanate. This complex is then extracted into an organic solvent, and its absorbance is measured to determine the concentration of the surfactant.[1]
b. Materials and Reagents
-
C18E4 standard
-
Ammonium cobaltothiocyanate reagent
-
Benzene or other suitable organic solvent
-
Saturated salt solution (e.g., sodium chloride)
c. Instrumentation
-
UV-Vis Spectrophotometer
-
Separatory funnels
-
Volumetric flasks and pipettes
d. Protocol
-
Preparation of Ammonium Cobaltothiocyanate Reagent: Prepare a solution of ammonium cobaltothiocyanate in water. The exact concentration may need to be optimized.
-
Sample and Standard Preparation:
-
Prepare a stock solution of C18E4 in water.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution in water.
-
-
Complex Formation and Extraction:
-
To a known volume of sample or standard in a separatory funnel, add the ammonium cobaltothiocyanate reagent and the saturated salt solution.
-
Add a precise volume of the organic solvent (e.g., benzene).
-
Shake the funnel vigorously for a specified time (e.g., 1-2 minutes) to facilitate complex formation and extraction into the organic phase.
-
Allow the phases to separate.
-
-
Measurement:
-
Carefully collect the organic phase.
-
Measure the absorbance of the organic phase at the wavelength of maximum absorbance for the complex (typically around 320 nm or 620 nm, which should be determined experimentally).[1]
-
Use the organic solvent as a blank.
-
e. Data Analysis
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of C18E4 in the sample from the calibration curve.
Figure 3: Workflow for the colorimetric determination of C18E4.
References
Application Notes and Protocols for C18E4 in Enhanced Oil Recovery (EOR) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhanced Oil Recovery (EOR) techniques are vital for maximizing hydrocarbon extraction from mature reservoirs. Chemical EOR, particularly the use of surfactants, plays a crucial role in mobilizing residual oil trapped by capillary forces and unfavorable wettability conditions. C18E4 (Polyoxyethylene (4) Stearyl Ether, Steareth-4) is a nonionic surfactant with potential applications in this field. Its amphiphilic nature, arising from the lipophilic stearyl (C18) tail and the hydrophilic polyethylene oxide (E4) head, allows it to reduce the interfacial tension between oil and water and alter the wettability of reservoir rock.
This document provides detailed application notes and protocols for the evaluation of C18E4 as a candidate for surfactant-based EOR. While specific performance data for C18E4 in EOR applications is not extensively available in public literature, this guide offers a framework for its systematic investigation.
Mechanism of Action in Enhanced Oil Recovery
The primary mechanisms by which surfactants like C18E4 contribute to enhanced oil recovery are:
-
Interfacial Tension (IFT) Reduction: Surfactants accumulate at the oil-water interface, significantly lowering the IFT.[1] This reduction in interfacial tension diminishes the capillary forces that trap oil droplets within the porous rock matrix, allowing them to be mobilized and displaced by the injected fluid.
-
Wettability Alteration: Reservoir rocks can be either water-wet or oil-wet. In oil-wet reservoirs, crude oil adheres strongly to the rock surface, hindering its displacement by water. Surfactants can adsorb onto the rock surface, altering its wettability towards a more water-wet state. This change facilitates the detachment of the oil film from the rock, improving recovery.
Data Presentation: Expected Performance of C18E4
The following tables present a hypothetical yet representative summary of quantitative data that could be generated during the evaluation of C18E4 for EOR applications. These tables are intended to serve as a template for organizing experimental results.
Table 1: Interfacial Tension (IFT) of C18E4 Solutions with Crude Oil
| C18E4 Concentration (wt%) | Temperature (°C) | Salinity (ppm NaCl) | Interfacial Tension (mN/m) |
| 0.0 | 25 | 10,000 | 25.4 |
| 0.1 | 25 | 10,000 | 5.2 |
| 0.5 | 25 | 10,000 | 1.8 |
| 1.0 | 25 | 10,000 | 0.9 |
| 0.5 | 50 | 10,000 | 1.5 |
| 0.5 | 25 | 30,000 | 2.1 |
Table 2: Wettability Alteration by C18E4 on Reservoir Rock
| Rock Type | Initial Wettability | Surfactant Solution | Contact Angle (°) | Wettability State |
| Sandstone | Oil-wet | Brine | 135 | Oil-wet |
| Sandstone | Oil-wet | 0.5 wt% C18E4 in Brine | 75 | Water-wet |
| Carbonate | Oil-wet | Brine | 142 | Oil-wet |
| Carbonate | Oil-wet | 0.5 wt% C18E4 in Brine | 85 | Intermediate-wet |
Table 3: Core Flooding Performance of C18E4
| Flooding Stage | Pore Volumes Injected | Oil Recovery Factor (%) |
| Waterflooding (Secondary Recovery) | 2.0 | 45 |
| 0.5 wt% C18E4 Flooding (Tertiary Recovery) | 1.5 | 15 (Incremental) |
| Total Recovery | 3.5 | 60 |
Experimental Protocols
Protocol 1: Interfacial Tension (IFT) Measurement
Objective: To determine the effectiveness of C18E4 in reducing the interfacial tension between crude oil and brine.
Apparatus:
-
Pendant drop tensiometer
-
Syringe with a needle of known diameter
-
Optical system with a camera
-
Temperature-controlled cell
-
Software for drop shape analysis
Procedure:
-
Prepare brine solutions of desired salinity (e.g., 10,000 ppm NaCl).
-
Prepare stock solutions of C18E4 in the prepared brine at various concentrations (e.g., 0.1, 0.5, 1.0 wt%).
-
Fill the temperature-controlled optical cell with the C18E4 solution.
-
Fill the syringe with the crude oil to be tested.
-
Immerse the needle tip into the C18E4 solution within the cell.
-
Slowly form a pendant drop of crude oil at the needle tip.
-
Allow the drop to equilibrate for a specified time.
-
Capture an image of the drop profile using the optical system.
-
The software will analyze the shape of the drop and calculate the interfacial tension based on the Young-Laplace equation.
-
Repeat the measurement at different C18E4 concentrations, temperatures, and salinities.
Protocol 2: Wettability Alteration (Contact Angle Measurement)
Objective: To evaluate the ability of C18E4 to alter the wettability of reservoir rock from oil-wet to water-wet.
Apparatus:
-
Goniometer with an environmental chamber
-
Core plugs or flat polished rock surfaces (sandstone, carbonate)
-
Crude oil
-
Brine and C18E4 solutions
Procedure:
-
Clean and dry the rock samples.
-
Saturate the rock samples with brine.
-
Age the brine-saturated samples in crude oil at reservoir temperature for several days to establish an oil-wet condition.
-
Place the aged rock sample in the environmental chamber of the goniometer, filled with the test fluid (brine or C18E4 solution).
-
Dispense a small droplet of crude oil onto the rock surface.
-
Allow the droplet to equilibrate.
-
Measure the contact angle between the oil droplet and the rock surface through the aqueous phase. A contact angle greater than 90° indicates oil-wet conditions, while an angle less than 90° indicates water-wet conditions.
-
Repeat the measurements with different C18E4 concentrations.
Protocol 3: Core Flooding Test
Objective: To quantify the incremental oil recovery achieved by injecting a C18E4 solution after conventional waterflooding.
Apparatus:
-
Core holder
-
High-pressure pumps for fluid injection
-
Reservoir core plug
-
Fluid accumulators for brine, crude oil, and surfactant solution
-
Back-pressure regulator
-
Effluent collector
-
Pressure transducers and temperature controller
Procedure:
-
Clean, dry, and characterize the core plug (porosity, permeability).
-
Saturate the core plug with brine.
-
Inject crude oil to displace the brine to irreducible water saturation.
-
Waterflooding (Secondary Recovery): Inject brine at a constant rate until no more oil is produced. Record the volume of oil recovered.
-
Surfactant Flooding (Tertiary Recovery): Inject the C18E4 solution (e.g., 0.5 wt% in brine) into the core plug at the same injection rate.
-
Collect the effluent and measure the volume of oil and water produced over time.
-
Calculate the incremental oil recovery factor as the percentage of the original oil in place recovered during the surfactant flood.
Visualizations
Caption: Mechanism of Enhanced Oil Recovery using C18E4 surfactant.
Caption: Experimental workflow for core flooding analysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing C18E4 Concentration for Protein Stability
Welcome to the technical support center for the use of Tetraethylene Glycol Monooctadecyl Ether (C18E4) in protein stability experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is C18E4 and why is it used for protein stability studies?
A1: C18E4, or Tetraethylene Glycol Monooctadecyl Ether, is a non-ionic detergent. Such detergents are considered non-denaturing because they break lipid-lipid and lipid-protein interactions without disrupting protein-protein interactions.[1] This property makes them valuable for extracting membrane proteins from the lipid bilayer and stabilizing them in a soluble form for functional and structural studies.[1] Non-ionic detergents are widely used to isolate membrane proteins in their biologically active form.[1]
Q2: What is the Critical Micelle Concentration (CMC) and why is it important?
A2: The Critical Micelle Concentration (CMC) is the concentration of a detergent above which detergent molecules aggregate to form structures called micelles.[2][3] Below the CMC, detergent molecules exist primarily as monomers. For effective solubilization and stabilization of membrane proteins, the detergent concentration in all buffers and solutions should generally be kept above the CMC.[4] The CMC is a critical parameter because it influences the detergent's ability to form micelles that encapsulate the hydrophobic regions of a protein, thereby keeping it soluble and stable in an aqueous environment.
Q3: What is the specific CMC value for C18E4?
Q4: How do I determine the CMC of C18E4 in my experimental buffer?
A4: The CMC of a detergent can be determined by various methods that monitor a physical property of the detergent solution as a function of its concentration. Common techniques include:
-
Surface Tensiometry: The surface tension of the solution decreases with increasing detergent concentration until the CMC is reached, after which it remains relatively constant.[2][3]
-
Dye Solubilization: A hydrophobic dye is added to the solution. The dye's solubility increases significantly above the CMC, which can be measured spectrophotometrically.[1]
-
Light Scattering: The intensity of scattered light increases above the CMC due to the formation of micelles.[1]
Troubleshooting Guides
Problem 1: Protein Aggregation or Precipitation After Solubilization with C18E4.
Possible Causes and Solutions:
| Cause | Recommended Action |
| C18E4 concentration is too low (below CMC). | Increase the C18E4 concentration. Ensure the concentration is maintained above the CMC throughout all purification and storage steps.[4] |
| Inappropriate detergent-to-protein ratio. | Optimize the detergent-to-protein ratio. This is a critical parameter that needs to be determined empirically for each protein. |
| Suboptimal buffer conditions (pH, ionic strength). | Screen a range of pH values and salt concentrations. Some proteins are more stable at a specific pH or require a certain salt concentration to prevent aggregation. |
| Presence of lipids that are critical for stability have been stripped away. | Consider adding back specific lipids to the C18E4 solution to mimic a more native-like environment. |
| The protein is inherently unstable once removed from the membrane. | Consider alternative, milder detergents or explore detergent-free methods like nanodiscs.[6] |
Problem 2: Loss of Protein Activity After Solubilization with C18E4.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Denaturation by the detergent. | Although C18E4 is a non-ionic and generally mild detergent, some proteins can still be sensitive. Try decreasing the C18E4 concentration (while staying above the CMC) or screen other mild detergents. |
| Removal of essential lipids or cofactors. | Supplement the C18E4 solution with lipids or cofactors that are known to be important for the protein's function. |
| Incorrect buffer composition. | Optimize buffer components, including pH, salts, and additives like glycerol or specific ions that may be required for activity. |
| Extended incubation times. | Minimize the time the protein spends in the detergent solution. Perform functional assays as soon as possible after purification. |
Problem 3: Interference of C18E4 with Downstream Applications.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Interference with protein concentration assays (e.g., Bradford, BCA). | The Bradford assay can be incompatible with some detergents.[7][8] The BCA assay is generally more tolerant to non-ionic detergents like C18E4, but it's crucial to include C18E4 in the blank and standards for accurate quantification.[7] Refer to detergent compatibility charts for your specific assay.[9][10] |
| Interference with chromatography. | For ion-exchange chromatography, ensure the detergent does not interfere with the protein's binding to the resin. For size-exclusion chromatography, detergents with smaller aggregation numbers are preferable.[1] |
| Issues in cryo-EM sample preparation. | High concentrations of detergent can create excess micelles that interfere with particle picking and image analysis. The optimal detergent concentration for cryo-EM is often a balance between maintaining protein stability and minimizing background noise.[11] |
Experimental Protocols
Protocol 1: Determination of C18E4 Critical Micelle Concentration (CMC) by Dye Solubilization
This protocol provides a general method to estimate the CMC of C18E4 in your specific buffer.
Materials:
-
C18E4 stock solution (e.g., 10% w/v)
-
Your experimental buffer
-
Hydrophobic dye (e.g., Diphenylhexatriene - DPH) stock solution in a water-miscible organic solvent (e.g., methanol)
-
96-well black microplate
-
Fluorometer
Method:
-
Prepare a series of C18E4 dilutions in your experimental buffer in the microplate. The concentration range should span the expected CMC.
-
Add a small, constant amount of the DPH stock solution to each well. The final concentration of the organic solvent should be minimal to avoid affecting micelle formation.
-
Incubate the plate at your experimental temperature for a set period to allow for equilibration.
-
Measure the fluorescence intensity of DPH in each well. The excitation and emission wavelengths will depend on the dye used.
-
Plot the fluorescence intensity as a function of the C18E4 concentration.
-
The CMC is the concentration at which a sharp increase in fluorescence is observed, indicating the partitioning of the dye into the newly formed micelles.
Protocol 2: Small-Scale Screening for Optimal C18E4 Solubilization of a Target Membrane Protein
This protocol helps to determine the optimal C18E4 concentration for extracting your protein of interest from the cell membrane.
Materials:
-
Membrane preparation containing your target protein
-
Solubilization buffer (your experimental buffer containing protease inhibitors)
-
C18E4 stock solution
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents
Method:
-
Aliquot your membrane preparation into several tubes.
-
Add solubilization buffer containing varying concentrations of C18E4 to each tube. A good starting point is to test concentrations ranging from 0.1% to 2% (w/v).
-
Incubate the samples with gentle agitation for a specific time (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C).
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour to pellet the unsolubilized membrane fragments.
-
Carefully collect the supernatant, which contains the solubilized proteins.
-
Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting using an antibody specific to your target protein.
-
The optimal C18E4 concentration is the one that results in the highest amount of your target protein in the supernatant fraction with minimal aggregation.
Visualizations
Caption: Workflow for optimizing C18E4 concentration.
Caption: Troubleshooting protein aggregation with C18E4.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Dependence of Micelle Size and Shape on Detergent Alkyl Chain Length and Head Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. research.rug.nl [research.rug.nl]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Methods for Measuring Protein Concentration in Venom Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bio-rad.com [bio-rad.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Protein Aggregation with C18E4
Welcome to the technical support center for troubleshooting protein aggregation using the non-ionic detergent C18E4 (Tetraethylene glycol monooctadecyl ether). This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is C18E4 and how does it prevent protein aggregation?
A1: C18E4, also known as Polyoxyethylene (4) octadecyl ether, is a non-ionic detergent belonging to the Brij™ family of surfactants. It consists of a long hydrophobic octadecyl (C18) carbon chain and a hydrophilic head composed of four ethylene glycol units.
The primary mechanisms by which non-ionic surfactants like C18E4 prevent protein aggregation are:
-
Competitive Adsorption: Surfactant molecules compete with protein molecules for adsorption at interfaces (e.g., air-water, solid-liquid). This prevents proteins from accumulating at these interfaces, where they are prone to unfolding and aggregation.[1][2][3]
-
Formation of Protein-Surfactant Complexes: C18E4 can interact with hydrophobic patches on the surface of proteins. By masking these regions, it prevents protein-protein interactions that lead to aggregation.[1][2]
-
Micelle Entrapment: Above its Critical Micelle Concentration (CMC), C18E4 forms micelles that can encapsulate unfolded or partially folded proteins, preventing them from aggregating with other protein molecules.
Q2: When should I consider using C18E4?
A2: Consider using C18E4 when you observe the following issues:
-
Precipitation or visible cloudiness of your protein solution during purification, concentration, or storage.
-
Loss of protein activity over time, which may be linked to the formation of soluble or insoluble aggregates.
-
High background signal or artifacts in biophysical characterization assays (e.g., DLS, SEC) indicative of aggregation.
-
Difficulty in refolding proteins from inclusion bodies. Non-ionic surfactants can aid in the refolding process by preventing the aggregation of folding intermediates.[4]
Q3: What is the optimal concentration of C18E4 to use?
Recommendation: Start with a concentration range of 0.01% to 0.1% (w/v) and perform a concentration-response experiment to determine the minimal concentration that effectively prevents aggregation without compromising protein function.
Q4: Will C18E4 affect the structure and function of my protein?
A4: Non-ionic detergents like C18E4 are generally considered mild and less denaturing than ionic detergents (e.g., SDS).[5] They are less likely to cause significant changes in the secondary and tertiary structure of proteins.[4][6] However, at high concentrations, any detergent can potentially perturb protein structure. It is crucial to perform functional assays (e.g., enzyme activity assays, binding assays) to confirm that the addition of C18E4 does not negatively impact your protein's biological activity.
Q5: Can I use C18E4 in combination with other additives?
A5: Yes, C18E4 can be used in combination with other stabilizing excipients such as:
-
Glycerol or sorbitol: To increase solvent viscosity and stabilize the native protein conformation.
-
Reducing agents (e.g., DTT, TCEP): To prevent oxidation-induced aggregation.
-
Salts: To modulate ionic strength and protein solubility.
-
Arginine: To suppress aggregation and improve protein solubility.
The compatibility and synergistic effects of these additives with C18E4 should be evaluated on a case-by-case basis.
Troubleshooting Guides
Issue 1: Protein precipitates during purification or concentration.
Possible Cause: The protein concentration is exceeding its solubility limit, or the buffer conditions are suboptimal, leading to the exposure of hydrophobic patches and subsequent aggregation.
Troubleshooting Protocol:
-
Initial Screening:
-
Prepare a series of buffers containing different concentrations of C18E4 (e.g., 0.01%, 0.05%, 0.1% w/v).
-
Add C18E4 to your protein solution before starting the concentration step.
-
Monitor the turbidity of the solution visually and by measuring absorbance at 600 nm.
-
-
Optimization:
-
If aggregation is still observed, consider adjusting the pH of the buffer to be further from the protein's isoelectric point (pI).
-
Evaluate the effect of adding other stabilizers, such as 5-10% glycerol, in combination with C18E4.
-
-
Verification:
-
After concentration, assess the monomeric state of your protein using Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).
-
Perform a functional assay to ensure the protein remains active.
-
Issue 2: Loss of protein activity during storage.
Possible Cause: Formation of soluble oligomers or aggregates over time, which are not always visible but can lead to a decrease in the concentration of active, monomeric protein.
Troubleshooting Protocol:
-
Formulation Screening:
-
Prepare aliquots of your purified protein in storage buffers containing a range of C18E4 concentrations (e.g., 0.01% to 0.1% w/v).
-
Include control aliquots without C18E4.
-
Store the aliquots at your desired storage temperature (e.g., 4°C, -20°C, or -80°C).
-
-
Stability Assessment:
-
At various time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot from each condition.
-
Measure the protein activity using a validated functional assay.
-
Analyze the extent of aggregation using SEC, DLS, or native PAGE.
-
-
Lead Formulation Selection:
-
Select the formulation with the lowest concentration of C18E4 that maintains the desired level of protein activity and minimizes aggregate formation over the desired storage period.
-
Data Presentation
Table 1: Comparison of Physicochemical Properties of Common Non-Ionic Detergents
| Detergent | Chemical Name | Molecular Weight ( g/mol ) | CMC (mM in H₂O) | Aggregation Number |
| C18E4 | Tetraethylene glycol monooctadecyl ether | ~446.7 | Not readily available | Not readily available |
| Brij® 35 | Polyoxyethylene (23) lauryl ether | ~1198 | 0.09[7][8] | 24-40[7][8] |
| Triton™ X-100 | Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether | ~625 | 0.2-0.9 | 100-155 |
| Tween® 20 | Polysorbate 20 | ~1228 | 0.06 | 60 |
Note: The properties of detergents can vary depending on the purity, temperature, and buffer composition.
Experimental Protocols
Protocol 1: Screening for Optimal C18E4 Concentration to Prevent Aggregation
-
Prepare a 10% (w/v) stock solution of C18E4 in sterile, nuclease-free water.
-
Prepare a series of dilutions of your protein sample in your standard buffer.
-
To each protein dilution, add the C18E4 stock solution to achieve final concentrations of 0%, 0.01%, 0.025%, 0.05%, 0.075%, and 0.1% (w/v).
-
Incubate the samples under the conditions that typically induce aggregation (e.g., elevated temperature, agitation, or prolonged storage).
-
Monitor aggregation over time by measuring the absorbance at 600 nm. A stable reading indicates no increase in insoluble aggregates.
-
Analyze the samples by Size Exclusion Chromatography (SEC) to quantify the percentage of monomer, dimer, and higher-order aggregates.
-
Perform a functional assay on each sample to determine the impact of C18E4 on protein activity.
-
Select the lowest concentration of C18E4 that effectively minimizes aggregation while preserving maximal protein activity.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Protein effects on surfactant adsorption suggest the dominant mode of surfactant-mediated stabilization of protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Protein Stabilizing Capability of Surfactants Against Agitation Stress and the Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A Proteomic Grade Non-Ionic Detergent with Ultra Low Aldehyde and Peroxide Concentrations | Brij 35 | G-Biosciences [gbiosciences.com]
- 8. Brij® 35 Detergent | AAT Bioquest [aatbio.com]
Technical Support Center: C18E4 Interference in Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding C18E4 (Octadecyl tetraethylene glycol ether) interference in mass spectrometry. C18E4 is a non-ionic detergent belonging to the polyethylene glycol (PEG) family, which is a common source of contamination and interference in MS-based analyses.
Troubleshooting Guide
This guide is designed to help researchers identify, mitigate, and resolve issues related to C18E4 and other PEG-based detergent contamination in their mass spectrometry experiments.
Q1: My mass spectrum is dominated by a repeating series of peaks separated by approximately 44 Da. What is causing this?
A: This characteristic pattern is a hallmark of polyethylene glycol (PEG) or PEG-based detergent contamination, such as C18E4. The 44.026 Da interval corresponds to the mass of the ethylene glycol monomer (-O-CH₂-CH₂-).[1][2] These polymers ionize very efficiently, often suppressing the signal of your analyte of interest.[3][4]
Q2: I suspect C18E4 contamination. How can I confirm its source?
A: A systematic approach is necessary to pinpoint the source of contamination. Here is a logical workflow to follow:
Caption: Troubleshooting workflow for PEG/C18E4 contamination.
Q3: I have confirmed my sample is contaminated with C18E4. What are the recommended methods for its removal?
A: Several methods can be employed to remove non-ionic detergents like C18E4. The choice of method depends on the nature of your sample (protein vs. peptide), the concentration of the detergent, and the downstream application.
-
For Protein Samples:
-
Protein Precipitation: A common and effective method.
-
Ion-Exchange Chromatography (IEX): The protein binds to the resin while the neutral C18E4 detergent flows through.
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: Separates the larger protein from the smaller detergent monomers. This is less effective for detergents with low Critical Micelle Concentrations (CMCs) as they tend to form large micelles.
-
-
For Peptide Samples (post-digestion):
-
Reversed-Phase Solid-Phase Extraction (RP-SPE): C18 cartridges (e.g., ZipTips) are very effective. Peptides bind to the C18 resin, allowing the detergent to be washed away.
-
Detergent Removal Resins: Commercially available spin columns or resins that have a high affinity for detergents.
-
Q4: Can I clean my LC-MS system if it is contaminated with C18E4/PEG?
A: Yes, but it can be challenging as PEG-based detergents are "sticky" and can contaminate the injector, tubing, and the MS source.[4] A thorough cleaning procedure is required:
-
Disconnect the column.
-
Flush the entire LC system (autosampler, tubing) with a series of strong organic solvents. A common sequence is Isopropanol, followed by Methanol, and then Acetonitrile.
-
Clean the mass spectrometer's ion source, paying special attention to the spray shield and capillary.
-
After cleaning, run several blank gradients to ensure the contamination has been removed.
Frequently Asked Questions (FAQs)
Q1: What is C18E4 and what are its properties?
A: C18E4, or Octadecyl tetraethylene glycol ether, is a non-ionic surfactant. Its structure consists of a long hydrophobic C18 alkyl chain and a hydrophilic head made of four ethylene glycol units. These properties make it effective for solubilizing proteins, particularly membrane proteins.
| Property | Value | Reference |
| Chemical Name | Octadecyl tetraethylene glycol ether | |
| Synonyms | Steareth-4, C18E4 | |
| Molecular Formula | C₂₆H₅₄O₅ | |
| Molecular Weight | 446.7 g/mol | |
| Structure | CH₃(CH₂)₁₇(OCH₂CH₂)₄OH | |
| CMC * | Significantly < 0.046 mM |
Q2: How does C18E4 interfere with mass spectrometry analysis?
A: C18E4 interference occurs through several mechanisms:
-
Ion Suppression: Being highly surface-active and easily ionized, C18E4 molecules compete with analyte molecules for charge during the electrospray ionization (ESI) process, reducing the signal intensity of the target analyte.[3]
-
Signal Masking: It generates a complex spectrum of its own, with charge envelopes of polymer adducts that can overlap with and obscure the peaks of interest.[1]
-
Chromatographic Interference: It can adhere to reversed-phase columns, altering their properties and affecting the retention and elution of peptides.
-
System Contamination: It can persistently contaminate the LC system and the mass spectrometer, affecting subsequent analyses.[4]
Caption: C18E4 competes for charge in the ESI droplet, suppressing the analyte signal.
Q3: Besides its use in my lysis buffer, where else could this contamination be coming from?
A: PEG contamination is ubiquitous and can be introduced unintentionally from various sources:
-
Laboratory Consumables: Plasticizers and mold-release agents from microcentrifuge tubes, pipette tips, and well plates can leach into solvents.
-
Reagents and Solvents: Some reagents may contain PEG as a stabilizer. Always use high-purity, MS-grade solvents.[3]
-
Cross-Contamination: Using glassware washed with PEG-containing detergents is a common source. Dedicate glassware for MS sample and solvent preparation.[3]
-
Personal Care Products: Hand creams and soaps can contain PEG, which can be transferred to samples if gloves are not worn.
Q4: Are there any mass spectrometry-friendly alternatives to C18E4?
A: Yes, several MS-compatible surfactants are available that are designed to be easily removable or degradable under conditions compatible with MS analysis. Examples include acid-labile surfactants (e.g., RapiGest SF, ProteaseMAX) which are cleaved during the sample preparation process before LC-MS analysis.
Experimental Protocols
Protocol 1: Acetone Precipitation for Protein Samples
This protocol is effective for removing detergents and concentrating protein samples.
Caption: Experimental workflow for acetone precipitation.
Methodology:
-
Start with your protein sample in a microcentrifuge tube. Place the sample on ice.
-
Add 4 to 6 volumes of ice-cold (-20°C) acetone to the protein sample.
-
Vortex the mixture briefly to ensure thorough mixing.
-
Incubate the tube at -20°C for at least 60 minutes to allow the protein to precipitate. For very dilute samples, a longer or overnight incubation may improve recovery.
-
Centrifuge the sample at high speed (e.g., 12,000 - 15,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.
-
Carefully aspirate or decant the supernatant, which contains the detergent and other soluble contaminants, without disturbing the protein pellet.
-
(Optional) Gently wash the pellet by adding a smaller volume of cold acetone, centrifuging again, and decanting the supernatant. This can help remove residual detergent.
-
Air-dry the pellet for 5-10 minutes to remove excess acetone. Do not over-dry, as this can make the protein difficult to resuspend.
-
Resuspend the clean protein pellet in an appropriate MS-compatible buffer (e.g., Ammonium Bicarbonate, HEPES) for downstream processing like trypsin digestion.
Protocol 2: Reversed-Phase Solid-Phase Extraction (RP-SPE) for Peptides
This protocol is suitable for cleaning up peptide samples after tryptic digestion.
Methodology:
-
Activate/Equilibrate the C18 Tip/Cartridge:
-
Wet the resin with an activation solution (e.g., 50% acetonitrile).
-
Equilibrate the resin with an acidic aqueous solution (e.g., 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in water).
-
-
Load the Sample:
-
Ensure your digested peptide sample is acidified to a pH < 3.
-
Slowly pass the sample through the C18 cartridge. The peptides will bind to the hydrophobic resin.
-
-
Wash the Resin:
-
Wash the resin with the equilibration buffer (0.1% TFA or Formic Acid in water) to remove salts, residual C18E4, and other hydrophilic contaminants. Perform at least two wash steps.
-
-
Elute the Peptides:
-
Elute the bound peptides using a solution with a high organic content (e.g., 50-80% acetonitrile with 0.1% Formic Acid).
-
-
Dry and Reconstitute:
-
Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitute the clean peptide sample in the appropriate mobile phase for LC-MS analysis (e.g., 2% Acetonitrile, 0.1% Formic Acid).
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. Tetraethylene glycol monododecyl ether | 5274-68-0 | Benchchem [benchchem.com]
- 3. 5274-68-0 CAS MSDS (Tetraethyleneglycol monododecyl ether) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. About: Critical micelle concentration [dbpedia.org]
Technical Support Center: Navigating the Challenges of Non-Ionic Surfactants in Live-Cell Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of non-ionic surfactants, with a focus on long-chain polyoxyethylene alkyl ethers like C18E4 (tetraethylene glycol monooctadecyl ether), in live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is C18E4 and why is it used in cell biology?
A1: C18E4, also known as tetraethylene glycol monooctadecyl ether or polyoxyethylene (4) stearyl ether, is a non-ionic surfactant. In cell biology, non-ionic surfactants are often used for their ability to solubilize membrane proteins and create artificial membrane systems. Their mild nature, compared to ionic detergents, makes them potentially suitable for applications where maintaining the native structure and function of proteins is crucial. However, their use in live-cell imaging presents significant challenges.
Q2: What are the primary challenges of using non-ionic surfactants like C18E4 in live-cell imaging?
A2: The main challenges include:
-
Cytotoxicity: Even mild surfactants can disrupt cell membranes, leading to cell stress, morphological changes, and eventually cell death.
-
Alteration of Membrane Dynamics: Surfactants can intercalate into the lipid bilayer, altering its fluidity and affecting the lateral diffusion and organization of membrane proteins.
-
Induction of Artifacts: The presence of surfactants can lead to the formation of micelles that may be internalized by cells or interact with fluorescent probes, causing imaging artifacts.
-
Phototoxicity: The combination of surfactants and fluorescent probes under illumination can increase the production of reactive oxygen species, leading to phototoxicity.
Q3: At what concentration should I start testing a non-ionic surfactant for my live-cell imaging experiment?
A3: It is crucial to perform a dose-response experiment to determine the sub-lethal concentration for your specific cell line and experimental duration. Start with a concentration well below the surfactant's critical micelle concentration (CMC) and perform a dilution series. Monitor cell viability and morphology over a time course that matches your planned imaging experiment.
Q4: Are there alternatives to traditional non-ionic surfactants for studying membrane proteins in live cells?
A4: Yes, several alternatives are being developed to overcome the limitations of detergents. These include:
-
Amphipols: Amphipathic polymers that can stabilize membrane proteins in aqueous solutions without the need for detergents.[1][2]
-
Styrene-maleic acid (SMA) and Diisobutylene maleic acid (DIBMA) copolymers: These polymers can extract membrane proteins along with their surrounding lipids, forming "native nanodiscs".[3]
-
Fluorinated surfactants: These can sometimes be less harsh than their hydrocarbon counterparts.[1]
Troubleshooting Guides
Issue 1: High Cell Death or Poor Cell Health
Symptoms:
-
Cells rounding up and detaching from the substrate.
-
Increased number of floating, dead cells.
-
Positive staining with cell death markers (e.g., propidium iodide, trypan blue).
Possible Causes & Solutions:
| Cause | Solution |
| Surfactant concentration is too high. | Perform a detailed dose-response curve to determine the highest non-toxic concentration for your cell line and experiment duration. |
| Prolonged exposure to the surfactant. | Minimize the incubation time with the surfactant. If possible, add the surfactant immediately before imaging. |
| Synergistic toxicity with other reagents. | Evaluate the toxicity of the surfactant in combination with your fluorescent probes and any other compounds in the imaging medium. |
| Cell line is particularly sensitive. | Consider using a more robust cell line if your experimental question allows. |
Issue 2: Altered Cell Morphology or Membrane Blebbing
Symptoms:
-
Formation of membrane protrusions or "blebs".
-
Changes in cell shape and size.
-
Disruption of the actin cytoskeleton.
Possible Causes & Solutions:
| Cause | Solution |
| Disruption of membrane integrity. | Lower the surfactant concentration. Even at sub-lethal concentrations, surfactants can affect membrane tension and fluidity. |
| Osmotic stress. | Ensure that the imaging medium is iso-osmotic after the addition of the surfactant and any other reagents. |
| Cytoskeletal disruption. | Use fluorescently-tagged cytoskeletal markers (e.g., LifeAct-GFP) to monitor the actin cytoskeleton in the presence of the surfactant. |
Issue 3: Artifacts in Fluorescence Imaging
Symptoms:
-
Punctate fluorescence in the cytoplasm or extracellular space not corresponding to any known organelle.
-
Increased background fluorescence.
-
Changes in the localization of your fluorescently-tagged protein of interest.
Possible Causes & Solutions:
| Cause | Solution |
| Formation of fluorescent micelles. | The surfactant may be forming micelles that sequester your fluorescent probe. Image the probe in the presence of the surfactant without cells to check for micelle formation. |
| Non-specific binding of the probe. | The surfactant may alter membrane properties, leading to non-specific binding of your probe. Perform control experiments with a non-specific fluorescent dye. |
| Surfactant-induced protein mislocalization. | The surfactant might be disrupting cellular pathways responsible for protein trafficking. This is a significant experimental artifact that may require a different approach. |
Quantitative Data Summary
The cytotoxicity of surfactants can vary significantly between different types and cell lines. The following table summarizes the 50% lethal concentration (LC50) for some common non-ionic surfactants on human fibroblasts, providing a relative measure of their toxicity. Lower LC50 values indicate higher cytotoxicity.
| Surfactant | Class | LC50 (µg/mL) on Human Fibroblasts |
| Tween 80 | Non-ionic | > 1000 |
| Tween 60 | Non-ionic | ~500 |
| Triton X-100 | Non-ionic | ~100 |
Data adapted from a comparative cytotoxicity study. It is important to note that these values are indicative and the actual cytotoxicity will depend on the specific cell line, exposure time, and experimental conditions.[4]
Experimental Protocols
Protocol: Determining the Optimal Sub-Lethal Concentration of a Non-Ionic Surfactant
This protocol provides a general framework for determining the appropriate concentration of a non-ionic surfactant for live-cell imaging.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Phenol red-free imaging medium
-
Non-ionic surfactant stock solution (e.g., 10% w/v in sterile water or DMSO)
-
Cell viability assay (e.g., MTT, PrestoBlue, or live/dead staining kit)
-
Multi-well plates (96-well for viability assays, 24- or 12-well for imaging)
-
Phase-contrast or fluorescence microscope
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Seed a separate plate for imaging.
-
Surfactant Dilution Series: Prepare a serial dilution of the surfactant in phenol red-free imaging medium. A typical starting range might be from 1% down to 0.0001% (w/v). Include a vehicle-only control.
-
Treatment: Remove the culture medium from the cells and replace it with the surfactant dilutions.
-
Incubation: Incubate the cells for a duration that reflects your planned imaging experiment (e.g., 1 hour, 4 hours, 24 hours).
-
Viability Assay: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Microscopic Examination: In the parallel plate, examine the cells under a phase-contrast microscope for any morphological changes, such as rounding, detachment, or blebbing.
-
Data Analysis: Plot the cell viability against the surfactant concentration. The optimal sub-lethal concentration will be the highest concentration that does not significantly reduce cell viability and does not cause adverse morphological changes.
Visualizations
Caption: Troubleshooting workflow for issues in live-cell imaging with surfactants.
Caption: Potential effects of surfactants on a generic signaling pathway.
References
- 1. Amphipols and fluorinated surfactants: Two alternatives to detergents for studying membrane proteins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release - PubMed [pubmed.ncbi.nlm.nih.gov]
C18E4 Technical Support Center: Stability, Protocols, and Troubleshooting
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive information on the stability of C18E4 (Polyoxyethylene (4) Stearyl Ether) under various pH and temperature conditions. It includes detailed experimental protocols for stability assessment and a troubleshooting guide to address common issues encountered during research and development.
C18E4 Stability Profile
Polyoxyethylene alkyl ethers, such as C18E4, are non-ionic surfactants valued for their stability, particularly their resistance to hydrolysis. However, they are susceptible to oxidative degradation. The stability of C18E4 is influenced by pH, temperature, and the presence of oxidizing agents.
General Stability Characteristics:
-
Hydrolytic Stability: The ether linkage in C18E4 is chemically stable and not readily hydrolyzed under acidic or alkaline conditions. This makes it suitable for formulations across a wide pH range.
-
Oxidative Stability: The primary degradation pathway for polyoxyethylene alkyl ethers is autoxidation. This process is accelerated by elevated temperatures, exposure to light, and the presence of metal ions. Autoxidation can lead to the formation of peroxides, aldehydes, and carboxylic acids, which can impact the performance and safety of the formulation. Commercial preparations of C18E4 may contain antioxidants to inhibit this process.
Quantitative Stability Data
Publicly available quantitative data detailing the specific degradation kinetics (e.g., half-life, degradation rate constants) of C18E4 under a wide range of pH and temperature conditions is limited. However, based on the general behavior of polyoxyethylene alkyl ethers, a qualitative stability profile can be summarized as follows:
| Condition | Temperature | Expected Stability | Primary Degradation Pathway | Potential Degradation Products |
| Acidic | 4°C (Refrigerated) | High | Minimal | - |
| 25°C (Room Temp) | Good | Slow Oxidation | Peroxides, Aldehydes | |
| 40-60°C (Accelerated) | Moderate | Oxidation | Peroxides, Aldehydes, Carboxylic Acids | |
| Neutral | 4°C (Refrigerated) | High | Minimal | - |
| 25°C (Room Temp) | Good | Slow Oxidation | Peroxides, Aldehydes | |
| 40-60°C (Accelerated) | Moderate | Oxidation | Peroxides, Aldehydes, Carboxylic Acids | |
| Alkaline | 4°C (Refrigerated) | High | Minimal | - |
| 25°C (Room Temp) | Good | Slow Oxidation | Peroxides, Aldehydes | |
| 40-60°C (Accelerated) | Moderate | Oxidation | Peroxides, Aldehydes, Carboxylic Acids |
Note: The rate of oxidation will be significantly influenced by the presence of oxygen, light, and transition metal ions. For critical applications, it is imperative to conduct stability studies under conditions that mimic the intended use and storage.
Experimental Protocols
To assess the stability of C18E4 in a specific formulation, a stability-indicating analytical method should be developed and validated. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
Stability-Indicating HPLC Method
This method is designed to separate the intact C18E4 from its potential degradation products.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended as C18E4 lacks a strong UV chromophore. Mass Spectrometry (MS) can also be used for identification of degradation products.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: A gradient elution is typically used, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the non-polar C18E4 and its degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40°C
-
Detector: ELSD (Nebulizer Temperature: 40-50°C, Gas Flow: 1.5-2.0 L/min) or CAD.
-
-
Sample Preparation:
-
Prepare a stock solution of C18E4 in a suitable solvent (e.g., methanol or acetonitrile).
-
For the stability study, subject aliquots of the C18E4 solution (or the final formulation containing C18E4) to the desired stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic).
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with the mobile phase.
-
Filter the samples through a 0.45 µm filter before injection into the HPLC system.
-
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.
-
Acid Hydrolysis: Incubate the C18E4 solution with 0.1 M HCl at 60°C for a specified period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Incubate the C18E4 solution with 0.1 M NaOH at 60°C for a specified period.
-
Oxidation: Treat the C18E4 solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Store the C18E4 solution at an elevated temperature (e.g., 70°C) for a specified period.
-
Photostability: Expose the C18E4 solution to light according to ICH Q1B guidelines.
At the end of the exposure period, analyze the samples by the stability-indicating HPLC method.
Peroxide Value Titration
This method can be used to quantify the extent of oxidation.
-
Principle: The sample is treated with an excess of iodide ions in an acidic medium. Peroxides present in the sample oxidize the iodide to iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate solution.
-
Procedure (General):
-
Dissolve a known weight of the C18E4 sample in a mixture of acetic acid and a suitable organic solvent (e.g., chloroform or isooctane).
-
Add a saturated solution of potassium iodide.
-
Allow the reaction to proceed in the dark for a short period.
-
Add water and titrate the liberated iodine with a standard solution of sodium thiosulfate using a starch indicator.
-
A blank determination should be performed concurrently.
-
Visualizations
Caption: Experimental workflow for C18E4 stability testing.
Caption: Primary degradation pathway of C18E4 via autoxidation.
Troubleshooting Guide and FAQs
Q1: My experimental results are inconsistent when using C18E4. What could be the cause?
A1: Inconsistent results can arise from several factors:
-
Lot-to-lot variability: C18E4 is a polymeric mixture with a distribution of ethylene oxide chain lengths. Different lots may have slightly different average chain lengths, which can affect properties like critical micelle concentration (CMC) and hydrophile-lipophile balance (HLB).
-
Degradation: If the C18E4 has started to oxidize, the presence of degradation products can alter its surfactant properties. Check for signs of degradation such as a change in color, odor, or an increase in acidity (lower pH of an aqueous solution).
-
Improper storage: Exposure to light, heat, or air can accelerate degradation. Ensure C18E4 is stored in a tightly sealed, opaque container in a cool, dry place.
Q2: I observe gel formation when mixing C18E4 with water. How can I prevent this?
A2: Gel formation can occur when concentrated C18E4 comes into contact with water, leading to the formation of viscous liquid crystalline phases. To avoid this:
-
Agitation: Add the C18E4 to water slowly with continuous, vigorous stirring.
-
Temperature: Gently warming the water before adding the C18E4 can help to prevent the formation of highly viscous phases and promote faster dissolution. Be careful not to overheat, as this can accelerate degradation.
Q3: The cloud point of my C18E4 solution seems to be lower than expected. Why is this happening?
A3: The cloud point is the temperature at which a non-ionic surfactant solution becomes cloudy as it phase-separates. A lower-than-expected cloud point can be caused by:
-
Additives: The presence of electrolytes (salts) or other additives in your formulation can decrease the cloud point.
-
Degradation: The formation of more polar degradation products can sometimes affect the cloud point, although this is less common than the effect of additives.
-
Concentration: The cloud point can be dependent on the concentration of the surfactant.
Q4: How can I detect C18E4 degradation in my formulation?
A4: Several methods can be used to detect degradation:
-
Visual Inspection: Look for changes in color (yellowing) or clarity.
-
pH Measurement: An increase in acidity (a drop in pH) of an unbuffered aqueous solution of C18E4 can indicate the formation of acidic degradation products.
-
Peroxide Value: A peroxide value titration can quantify the level of hydroperoxides, which are primary oxidation products.
-
Chromatography: A stability-indicating HPLC method (as described in the protocols section) is the most reliable way to separate and quantify degradation products.
Q5: What are the recommended storage conditions for C18E4?
A5: To minimize degradation, C18E4 should be stored in a well-closed, airtight container, protected from light, in a cool, dry place. If the material is a solid or wax, it should be stored away from sources of heat. For long-term storage, refrigeration may be considered, but allow the container to return to room temperature before opening to prevent moisture condensation.
Technical Support Center: Minimizing C18E4-Induced Artifacts in Functional Assays
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals minimize artifacts induced by the non-ionic surfactant C18E4 (Tetraethylene glycol monooctadecyl ether) in functional assays. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is C18E4 and why is it used in functional assays?
A1: C18E4, also known as Tetraethylene glycol monooctadecyl ether, is a non-ionic surfactant. It is frequently used in biological research to solubilize membrane proteins, maintaining their native conformation and function once extracted from the lipid bilayer of the cell membrane. Its ability to mimic a membrane-like environment makes it valuable for in vitro functional and structural studies of these proteins.
Q2: What are the common artifacts induced by C18E4 in functional assays?
A2: While essential for solubilizing membrane proteins, C18E4 can introduce several artifacts, including:
-
Interference with Assay Reagents: C18E4 micelles can sequester hydrophobic molecules, including substrates, inhibitors, or detection reagents, leading to inaccurate measurements of protein activity.
-
Alteration of Protein Conformation: Although generally considered mild, suboptimal concentrations of C18E4 can lead to partial protein unfolding or aggregation, affecting its function.
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Non-specific Interactions: C18E4 can promote non-specific binding between proteins or between proteins and assay components, resulting in false-positive or false-negative signals.
-
Assay Background Noise: The presence of surfactant micelles can increase the background signal in certain assays, such as fluorescence-based assays, by scattering light or through intrinsic fluorescence.
-
Cell-Based Assay Artifacts: In cell-based assays, non-ionic surfactants like C18E4 can alter cell membrane properties and fluidity.[1]
Q3: What is the Critical Micelle Concentration (CMC) of C18E4 and why is it important?
A3: The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles. For a related compound, Tetraethylene glycol monododecyl ether (C12E4), the CMC is approximately 0.046 mM in aqueous solutions.[2] The CMC of C18E4 is expected to be lower due to its longer alkyl chain. It is crucial to work with C18E4 concentrations above the CMC to ensure proper solubilization of membrane proteins within micelles. However, excessively high concentrations can increase the likelihood of artifacts.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered when using C18E4 in functional assays.
Issue 1: Inconsistent or Non-Reproducible Assay Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable C18E4 Concentration | Ensure the final C18E4 concentration is consistent across all experiments and is maintained above its CMC. Prepare a large stock solution of C18E4 to minimize variability between batches. | Consistent and reproducible assay data. |
| Protein Aggregation | Optimize the C18E4-to-protein ratio. This may require empirical testing of a range of surfactant concentrations. Consider the addition of stabilizing agents like glycerol or specific lipids. | Reduced protein aggregation and improved functional stability. |
| Interference with Reagents | Perform control experiments with C18E4 alone (without the protein of interest) to assess its impact on the assay signal. | Identification of any direct interference of C18E4 with assay components, allowing for background correction. |
Issue 2: High Background Signal in Fluorescence-Based Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Light Scattering by Micelles | Centrifuge samples at high speed before measurement to pellet any large aggregates. If possible, use a plate reader with top-reading capabilities to minimize the path length through the solution. | Reduction in background signal due to light scattering. |
| Intrinsic Fluorescence of C18E4 or Impurities | Use high-purity C18E4. Measure the fluorescence of a buffer blank containing only C18E4 to determine its contribution to the signal and subtract it from the experimental values. | Lower and more consistent background fluorescence. |
| Non-specific Binding to Assay Plates | Pre-treat microplates with a blocking agent (e.g., bovine serum albumin) or use low-binding plates. | Minimized non-specific binding of the protein-surfactant complexes to the plate surface, reducing background. |
Issue 3: Apparent Loss of Protein Function
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Protein Denaturation | Screen a range of C18E4 concentrations to find the optimal condition that maintains protein stability and function. The concentration should be high enough for solubilization but not excessively so. | Preservation of the protein's native conformation and activity. |
| Detergent-Induced Inhibition | Perform kinetic studies to determine if C18E4 is acting as an inhibitor. This can involve varying the substrate concentration at a fixed C18E4 concentration. | Understanding the inhibitory mechanism, if any, and adjusting the assay conditions accordingly. |
| Removal of Essential Lipids | During purification, essential lipids for protein function might be stripped away. Consider supplementing the C18E4 solution with a lipid mixture that mimics the native membrane environment. | Restoration or enhancement of the protein's functional activity. |
Experimental Protocols
Protocol 1: Optimal Solubilization of G-Protein Coupled Receptors (GPCRs)
This protocol outlines a general procedure for the solubilization of GPCRs using C18E4 for subsequent functional analysis.
Materials:
-
Cell pellet expressing the GPCR of interest
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail
-
C18E4 stock solution (10% w/v in water)
-
Dounce homogenizer
-
Ultracentrifuge
Procedure:
-
Resuspend the cell pellet in ice-cold Solubilization Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer on ice.
-
Add C18E4 from the stock solution to the desired final concentration (typically starting at 1% w/v and optimizing from there).
-
Incubate the mixture on a rotator at 4°C for 1-2 hours to allow for membrane solubilization.
-
Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet insoluble material.
-
Carefully collect the supernatant containing the solubilized GPCR.
-
Proceed with functional assays, ensuring that all subsequent buffers contain C18E4 at a concentration above its CMC.
Protocol 2: Removal of C18E4 for Downstream Applications
For certain applications, it may be necessary to remove or reduce the concentration of C18E4.
Method: Size-Exclusion Chromatography (SEC)
-
Equilibrate a size-exclusion chromatography column (e.g., a desalting column) with a detergent-free buffer.
-
Load the protein-C18E4 sample onto the column.
-
The larger protein will elute in the void volume, while the smaller C18E4 monomers and micelles will be retained in the column matrix, effectively separating them.[3]
-
Collect the protein-containing fractions. Note that this method may lead to protein precipitation if the protein is not stable in the absence of detergent.
Method: Adsorption with Hydrophobic Beads
-
Add hydrophobic beads (e.g., Bio-Beads SM-2) to the protein-C18E4 sample.
-
Incubate the mixture with gentle agitation at 4°C. The incubation time needs to be optimized to maximize detergent removal while minimizing protein loss.
-
Separate the beads from the protein solution by centrifugation or filtration.
-
This method can effectively remove non-ionic detergents.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate common signaling pathways that are often studied using C18E4-solubilized proteins and a typical experimental workflow.
Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway.
Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade.
Caption: Typical Experimental Workflow for Functional Assays.
References
Technical Support Center: Optimization of C18E4 for Specific Lipid Environments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the non-ionic detergent C18E4 (octadecyltetraethylene glycol ether) for the solubilization and manipulation of lipid membranes and membrane proteins.
Frequently Asked Questions (FAQs)
Q1: What is C18E4 and what are its primary applications in a lipid environment?
A1: C18E4, or octadecyltetraethylene glycol ether, is a non-ionic detergent. Its amphipathic nature, possessing a long hydrophobic alkyl chain (C18) and a polar ethylene glycol headgroup, allows it to interact with and solubilize lipid bilayers and membrane proteins. Key applications include:
-
Membrane Protein Extraction: Isolating integral membrane proteins from their native lipid environment.
-
Liposome Solubilization: Disrupting lipid vesicles for reconstitution studies or analysis of their components.
-
In Vitro Folding of Membrane Proteins: Providing a membrane-mimetic environment to facilitate the proper folding of denatured membrane proteins.
-
Drug Delivery Vehicle Formulation: Aiding in the formulation of lipid-based drug delivery systems.
Q2: What is the Critical Micelle Concentration (CMC) of C18E4 and why is it important?
A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into larger structures called micelles.[1] This is a crucial parameter for any experiment involving detergents.[1] Below the CMC, C18E4 exists primarily as monomers, which can partition into the lipid bilayer without causing complete disruption.[2] Above the CMC, the formation of micelles provides the driving force for the complete solubilization of the membrane.[1]
Q3: How does the lipid composition of the membrane, particularly the presence of cholesterol, affect the required concentration of C18E4 for solubilization?
A3: The lipid composition significantly impacts the efficiency of membrane solubilization by C18E4.
-
Acyl Chain Length and Saturation: Membranes composed of lipids with longer, saturated acyl chains are generally more ordered and resistant to detergent solubilization.
-
Cholesterol: Cholesterol is known to increase the order and packing density of lipid bilayers, making them more rigid and resistant to detergent-mediated solubilization.[4] Therefore, higher concentrations of C18E4 are typically required to solubilize cholesterol-rich membranes compared to cholesterol-free membranes.[4] Studies with the similar detergent C12E8 have shown that cholesterol-induced liquid-ordered phases are much more resistant to solubilization than the liquid-disordered phase.[4]
Q4: Can C18E4 cause denaturation of my target membrane protein? How can I minimize this?
A4: Yes, like all detergents, C18E4 can potentially denature membrane proteins, especially at high concentrations or during prolonged exposure. Non-ionic detergents like C18E4 are generally considered milder than ionic detergents. However, denaturation can still occur through disruption of the native lipid-protein interactions that are crucial for the protein's structure and function.[5]
To minimize denaturation:
-
Work at the lowest effective concentration: Titrate the C18E4 concentration to find the minimum amount required for efficient solubilization.
-
Optimize incubation time: Use the shortest possible incubation time for solubilization.
-
Maintain a low temperature: Perform all steps at 4°C unless the protocol specifies otherwise, to slow down denaturation processes.
-
Include stabilizing agents: The addition of glycerol (10-20%), specific lipids (like the native lipid of the protein), or other co-factors to the buffer can help stabilize the protein.
-
Promptly exchange the detergent: After purification, exchange C18E4 for a more stabilizing environment, such as a different detergent, amphipols, or reconstitution into liposomes.
Troubleshooting Guides
Issue 1: Incomplete Solubilization of the Lipid Membrane or Target Protein
| Possible Cause | Troubleshooting Step |
| C18E4 concentration is too low. | Gradually increase the C18E4 concentration in small increments. Monitor solubilization by measuring the decrease in light scattering (turbidity) of the membrane suspension. |
| Presence of cholesterol or highly ordered lipid domains. | For cholesterol-rich membranes, a higher detergent-to-lipid ratio is necessary.[4] Consider pre-treating the membrane with a small amount of a milder detergent to slightly disorder the bilayer before adding C18E4. |
| Insufficient incubation time. | Increase the incubation time, but monitor for potential protein denaturation or aggregation. |
| Inappropriate buffer conditions (pH, ionic strength). | Optimize the pH and salt concentration of your buffer. While non-ionic detergents are less sensitive to salt than ionic ones, these factors can still influence protein stability and detergent performance. |
| Sample is too concentrated. | Dilute the membrane preparation before adding the detergent. |
Issue 2: Aggregation of the Target Protein After Solubilization
| Possible Cause | Troubleshooting Step |
| Protein denaturation. | Refer to the strategies in FAQ Q4 to minimize denaturation. Consider screening a panel of different non-ionic detergents to find one that better stabilizes your protein. |
| Hydrophobic patches on the protein are exposed. | Increase the C18E4 concentration slightly above the initial solubilization concentration to ensure complete micellar encapsulation of the protein. The addition of glycerol to the buffer may also help. |
| Detergent concentration has fallen below the CMC during a dilution step. | Ensure that the C18E4 concentration remains above its CMC in all buffers used after the initial solubilization, until the detergent is intentionally removed or exchanged. |
| Suboptimal buffer conditions. | Optimize buffer pH and ionic strength for your specific protein. |
Issue 3: Low Yield of Purified Membrane Protein
| Possible Cause | Troubleshooting Step |
| Inefficient initial solubilization. | Refer to the troubleshooting steps for "Incomplete Solubilization." |
| Protein is lost during purification steps. | Ensure that the C18E4 concentration is maintained above the CMC in all wash and elution buffers during chromatography. Consider using a different purification resin that is compatible with your detergent and protein. |
| Protein has aggregated and was lost in centrifugation steps. | Refer to the troubleshooting steps for "Aggregation of the Target Protein." |
Quantitative Data Summary
The following tables summarize key parameters for the non-ionic detergent C12E8, which can serve as a useful reference for optimizing C18E4. Note that the longer hydrophobic tail of C18E4 will generally lead to a lower CMC and potentially different optimal detergent-to-lipid ratios. Empirical determination of these parameters for your specific system is highly recommended.
Table 1: Physicochemical Properties of C12E8
| Property | Value | Reference |
| Critical Micelle Concentration (CMC) in water (25°C) | ~0.09 mM (0.0048%) | [6] |
| Aggregation Number | ~90-120 | [6] |
Table 2: Detergent-to-Lipid Molar Ratios for Solubilization of DMPC Vesicles by C12E8
| Stage of Solubilization | Molar Ratio (C12E8:DMPC) | Description | Reference |
| Saturation of Bilayer (Rsat) | ~0.5 - 1.0 | C12E8 monomers partition into the lipid bilayer, causing it to swell. | [7] |
| Complete Solubilization (Rsol) | ~4.0 - 6.0 | The lipid bilayer is completely disrupted, forming mixed micelles of lipid and detergent. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Membrane Protein Extraction using C18E4
This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically.
-
Preparation of Membranes:
-
Harvest cells and wash with an appropriate buffer (e.g., PBS).
-
Lyse cells using a suitable method (e.g., sonication, French press, or dounce homogenization) in a lysis buffer containing protease inhibitors.
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membrane fraction.
-
Wash the membrane pellet with a buffer without detergent to remove contaminating cytosolic proteins.
-
-
Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) containing a predetermined concentration of C18E4. Start with a concentration range guided by the data for C12E8 (e.g., 1-5 mM).
-
Incubate the suspension at 4°C with gentle agitation for 30-60 minutes.
-
Centrifuge at 100,000 x g for 60 minutes to pellet any unsolubilized material.
-
-
Purification:
-
The supernatant, containing the solubilized membrane proteins, can now be used for downstream purification techniques such as affinity chromatography.
-
Crucially, all buffers used during purification should contain C18E4 at a concentration above its CMC to prevent protein aggregation.
-
Protocol 2: Determination of Optimal C18E4 Concentration for Liposome Solubilization
This protocol uses light scattering to monitor the solubilization of liposomes.
-
Liposome Preparation:
-
Prepare unilamellar vesicles (liposomes) of your desired lipid composition using a standard method (e.g., extrusion or sonication).
-
-
Titration with C18E4:
-
In a cuvette, add a known concentration of the liposome suspension in a suitable buffer.
-
Measure the initial absorbance (light scattering) at a wavelength where the lipids and detergent do not absorb (e.g., 400-600 nm).
-
Add small aliquots of a concentrated C18E4 stock solution to the cuvette, mixing gently after each addition.
-
Measure the absorbance after each addition.
-
-
Data Analysis:
-
Plot the absorbance as a function of the total C18E4 concentration.
-
The onset of solubilization (Rsat) is typically observed as the point where the absorbance begins to decrease.
-
Complete solubilization (Rsol) is the point where the absorbance reaches a minimum and plateaus, indicating the formation of small, mixed micelles that scatter less light.
-
Visualizations
Caption: A workflow for the systematic optimization of C18E4 concentration.
Caption: The stages of lipid bilayer solubilization by the C18E4 detergent.
References
- 1. Pathways of Membrane Solubilization: A Structural Study of Model Lipid Vesicles Exposed to Classical Detergents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Octaethylene glycol monododecyl ether - Wikipedia [en.wikipedia.org]
- 4. Equilibrium and Kinetic Studies of the Solubilization of Phospholipid−Cholesterol Bilayers by C12E8. The Influence of the Lipid Phase Structure - Research - Institut Pasteur [research.pasteur.fr]
- 5. m.youtube.com [m.youtube.com]
- 6. Anatrace/O330 - Octaethylene Glycol Monododecyl Ether (C12E8), Anagrade/ O330 4 ML/ 4 ml-蚂蚁淘生物 [ebiomall.com]
- 7. portal.research.lu.se [portal.research.lu.se]
Validation & Comparative
A Comparative Analysis of C18E4 and Polysorbate 20 for Pharmaceutical Applications
A detailed evaluation of two non-ionic surfactants, Tetraethylene glycol octadecyl ether (C18E4) and Polysorbate 20, for their application in pharmaceutical formulations, with a focus on protein stabilization and drug delivery.
In the realm of pharmaceutical formulation, particularly for biologics and poorly soluble drugs, the choice of excipients is paramount to ensure product stability, efficacy, and safety. Non-ionic surfactants are critical components, employed to prevent protein aggregation, enhance solubility, and stabilize emulsions. This guide provides a comprehensive comparative analysis of two such surfactants: Tetraethylene glycol octadecyl ether (C18E4), a polyoxyethylene alkyl ether, and the widely used Polysorbate 20. This comparison is supported by physicochemical data, an examination of their chemical stability, and detailed experimental protocols for their evaluation.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental properties of a surfactant dictate its behavior in solution and its suitability for specific applications. The following table summarizes the key physicochemical parameters of C18E4 and Polysorbate 20.
| Property | C18E4 (Tetraethylene glycol octadecyl ether) | Polysorbate 20 (Tween® 20) |
| Chemical Structure | C₁₈H₃₇(OCH₂CH₂)₄OH | Polyoxyethylene (20) sorbitan monolaurate |
| Molecular Weight ( g/mol ) | ~446.7 | ~1228[1][2] |
| Hydrophilic-Lipophilic Balance (HLB) | ~8.8 (calculated) | 16.7[3] |
| Critical Micelle Concentration (CMC) | Estimated to be in the low micromolar range | ~60 mg/L (0.005% w/v)[3] |
| Chemical Stability | High (ether linkage) | Susceptible to hydrolysis (ester linkage) and oxidation (polyoxyethylene chain) |
| Biocompatibility | Generally considered biocompatible; specific data is limited. | Well-established biocompatibility and safety profile in approved pharmaceutical products. |
Note on C18E4 Properties: The HLB value for C18E4 was calculated using Griffin's method, a common approach for non-ionic surfactants. The CMC is an estimation based on structurally similar polyoxyethylene alkyl ethers.
Performance and Stability in Pharmaceutical Formulations
The primary role of surfactants in biopharmaceutical formulations is to protect proteins, such as monoclonal antibodies (mAbs), from aggregation at interfaces (e.g., air-water, liquid-solid). While both C18E4 and Polysorbate 20 can perform this function, their long-term stability profiles present a key differentiator.
Polysorbate 20: The Established Standard with a Caveat
Polysorbate 20 is a well-established and widely used surfactant in the pharmaceutical industry, with a long history of use in approved drug products. Its high HLB value makes it an effective stabilizer for oil-in-water emulsions and a good solubilizer. However, the chemical structure of Polysorbate 20 contains ester bonds that are susceptible to degradation through hydrolysis. This degradation can be catalyzed by residual host cell enzymes (e.g., esterases) in the drug product, leading to the formation of free fatty acids. These fatty acids can form visible and sub-visible particles, compromising the quality and safety of the therapeutic product. Furthermore, the polyoxyethylene chains in polysorbates are prone to auto-oxidation, which can generate reactive peroxides and aldehydes that can chemically modify and damage the protein therapeutic.
C18E4: A More Stable Alternative
C18E4 belongs to the family of polyoxyethylene alkyl ethers. A significant advantage of this class of surfactants is the absence of an ester linkage, rendering them resistant to enzymatic and chemical hydrolysis. This inherent stability addresses the primary degradation pathway observed with polysorbates. The ether linkage in C18E4 is significantly more stable than the ester bond in Polysorbate 20, leading to a lower risk of particle formation over the shelf-life of a drug product. While the polyoxyethylene chain can still be subject to oxidation, the overall degradation profile is generally more favorable than that of polysorbates.
The lower HLB of C18E4 suggests it is more lipophilic than Polysorbate 20, which may influence its performance in solubilizing certain drugs or its interaction with specific proteins. However, for the primary purpose of preventing interfacial protein aggregation, its amphipathic nature is effective.
Experimental Protocols for Surfactant Evaluation
To empirically compare the performance of C18E4 and Polysorbate 20 for a specific application, the following experimental protocols are recommended.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property indicating the concentration at which surfactant molecules self-assemble into micelles.
Methodology: Surface Tension Measurement
-
Preparation of Surfactant Solutions: Prepare a series of dilutions of each surfactant (C18E4 and Polysorbate 20) in the relevant formulation buffer, ranging from a concentration well below to well above the expected CMC.
-
Surface Tension Measurement: Use a surface tensiometer (e.g., a du Noüy ring or Wilhelmy plate tensiometer) to measure the surface tension of each dilution at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
CMC Determination: The CMC is the concentration at which a sharp break in the curve is observed. Below the CMC, the surface tension decreases linearly with the log of the concentration. Above the CMC, the surface tension remains relatively constant.
Assessment of Protein Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates of a protein.
Methodology:
-
Sample Preparation: Prepare solutions of the target protein (e.g., a monoclonal antibody) in the formulation buffer containing either C18E4 or Polysorbate 20 at various concentrations. Include a control sample without any surfactant.
-
Stress Conditions: Subject the samples to accelerated stress conditions known to induce aggregation, such as elevated temperature (e.g., 40°C for several weeks), freeze-thaw cycles, or mechanical agitation.
-
SEC Analysis:
-
Column: Select a size exclusion column with a pore size appropriate for the size of the protein and its aggregates.
-
Mobile Phase: Use a mobile phase that minimizes non-specific interactions between the protein and the column matrix, typically a buffered saline solution.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis: Integrate the peak areas corresponding to the monomer and aggregates to calculate the percentage of aggregated protein in each sample. Compare the effectiveness of C18E4 and Polysorbate 20 in preventing aggregation under stress.
Characterization of Micelle and Protein Size by Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution and is a sensitive technique for detecting the formation of protein aggregates.
Methodology:
-
Sample Preparation: Prepare samples as described for the SEC protocol. Ensure all samples are filtered through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove dust and other extraneous particles.
-
DLS Measurement:
-
Place the sample in a clean cuvette.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Measure the fluctuations in scattered light intensity over time.
-
-
Data Analysis: The instrument's software will use an autocorrelation function to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the solution. An increase in the average Rh and PDI over time or under stress indicates protein aggregation. Compare the changes in these parameters for samples containing C18E4, Polysorbate 20, and the no-surfactant control.
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for comparing the stabilizing effects of C18E4 and Polysorbate 20.
Caption: Comparison of chemical structures and potential degradation sites.
Conclusion
The selection of a surfactant for pharmaceutical formulations requires a careful balance of performance, stability, and a thorough understanding of potential degradation pathways. Polysorbate 20 has a long-standing record of use and is a reliable choice for many applications. However, its susceptibility to hydrolysis and oxidation presents a significant risk, particularly for long-term storage of sensitive biologics.
Tetraethylene glycol octadecyl ether (C18E4), as a representative of the polyoxyethylene alkyl ether class, offers a compelling alternative due to its enhanced chemical stability. The absence of a hydrolytically labile ester bond makes it a more robust excipient, potentially leading to improved product quality and a longer shelf life. While its lower HLB and less extensive history of use in approved products are considerations, its stability advantages warrant serious evaluation, especially in the development of new protein therapeutics and other sensitive drug formulations. The experimental protocols outlined in this guide provide a framework for a data-driven comparison to select the optimal surfactant for a given application.
References
A Researcher's Guide to Non-Ionic Surfactants for Effective Cell Lysis
For researchers, scientists, and drug development professionals, achieving efficient cell lysis is a critical first step for the successful extraction and analysis of intracellular components. Non-ionic surfactants are popular reagents for this purpose, prized for their mild action that can preserve protein structure and function. This guide provides a comparative analysis of four commonly used non-ionic surfactants—Triton™ X-100, Tween® 20, NP-40, and Digitonin—supported by experimental data and detailed protocols to aid in the selection of the most appropriate lysis agent for your specific research needs.
This guide will delve into the lytic efficiency of these surfactants, their impact on protein yield, and their suitability for different cell types and downstream applications.
Comparative Analysis of Lysis Efficiency
The choice of non-ionic surfactant significantly impacts the yield and integrity of the extracted proteins. While all four surfactants are effective at disrupting cell membranes, their mechanisms and efficiencies vary.
Triton™ X-100 and NP-40 (and its substitute, IGEPAL® CA-630) are considered strong solubilizers of membrane proteins.[1] They are effective at disrupting not only the plasma membrane but also internal membranes, including the nuclear envelope, leading to the release of a wide range of cellular proteins.[1] Tween® 20, on the other hand, is a milder detergent and is often used in applications where preserving protein-protein interactions is crucial.[2] Digitonin stands apart due to its unique mechanism of selectively permeabilizing the plasma membrane by interacting with cholesterol, leaving intracellular membranes intact at optimized concentrations. This makes it ideal for studies focusing on cytoplasmic components without contamination from nuclear or organellar proteins.
A study comparing the protein extraction efficiency of various detergents, including IGEPAL® CA-630 (a substitute for NP-40) and Triton™ X-100, on Chinese Hamster Ovary (CHO) cells provides valuable quantitative insight. The total protein yield obtained with these detergents was found to be comparable, with both achieving high levels of protein recovery. Specifically, when normalized against the performance of IGEPAL® CA-630, Triton™ X-100 yielded approximately 104% total protein.[3] This suggests that for general-purpose total protein extraction from mammalian cells, both surfactants are highly effective.
| Surfactant | Cell Type | Relative Total Protein Yield (%) | Relative Specific Protein (IgG1) Yield (%) | Reference |
| IGEPAL® CA-630 | CHO-S | 100 | 100 | [3] |
| Triton™ X-100 | CHO-S | 104 | 98 | [3] |
| Triton™ X-114 | CHO-S | 97 | 94 | [3] |
| TERGITOL™ 15-S-9 | CHO-S | 108 | 107 | [3] |
| TERGITOL™ 15-S-7 | CHO-S | 88 | 77 | [3] |
Table 1: Comparison of total protein and specific IgG1 yield from CHO-S cells lysed with different non-ionic detergents. Yields are normalized to the results obtained with IGEPAL® CA-630.[3]
Experimental Protocols
To ensure reproducible and optimal cell lysis, it is crucial to follow a well-defined protocol. Below are detailed methodologies for cell lysis using Triton™ X-100, NP-40, Tween® 20, and Digitonin for both adherent and suspension mammalian cells.
Protocol 1: Total Protein Extraction from Adherent Mammalian Cells using Triton™ X-100 Lysis Buffer
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Triton™ X-100 Lysis Buffer (e.g., 150 mM NaCl, 1.0% Triton™ X-100, 50 mM Tris-HCl, pH 8.0)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold Triton™ X-100 Lysis Buffer (supplemented with protease and phosphatase inhibitors immediately before use) to the dish. A typical volume is 1 mL for a 10 cm dish.
-
Scrape the cells off the dish using a cold plastic cell scraper.
-
Gently transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with gentle agitation.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.
-
Determine the protein concentration using a suitable assay (e.g., BCA assay). The lysate is now ready for downstream applications or can be stored at -80°C.
Protocol 2: Cytoplasmic Protein Extraction from Suspension Mammalian Cells using NP-40 Lysis Buffer
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
NP-40 Lysis Buffer (e.g., 150 mM NaCl, 1.0% NP-40, 50 mM Tris-HCl, pH 8.0)
-
Protease and phosphatase inhibitor cocktails
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Pellet the suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold NP-40 Lysis Buffer (supplemented with protease and phosphatase inhibitors). Use approximately 100 µL of buffer for every 1 x 10^6 cells.
-
Vortex the cell suspension gently and incubate on ice for 10-20 minutes to allow for cell lysis.
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet the nuclei and other cellular debris.
-
Carefully collect the supernatant, which contains the cytoplasmic protein extract.
-
Determine the protein concentration and proceed with downstream analysis or store at -80°C.
Protocol 3: Mild Lysis of Mammalian Cells using Tween® 20-Based Buffer
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Tween® 20 Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% Tween® 20)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
For adherent cells, wash with ice-cold PBS and scrape into PBS. For suspension cells, pellet by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Tween® 20 Lysis Buffer containing freshly added protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional gentle vortexing.
-
Centrifuge the lysate at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant containing the soluble proteins to a new tube.
-
Quantify the protein concentration for subsequent experiments or store at -80°C.
Protocol 4: Selective Permeabilization of Plasma Membrane using Digitonin
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Digitonin Permeabilization Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, and an optimized concentration of Digitonin)
-
Protease inhibitor cocktail
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Optimization of Digitonin Concentration (Crucial for each cell type):
-
Prepare a series of Digitonin Permeabilization Buffers with varying concentrations of Digitonin (e.g., 10 µg/mL to 100 µg/mL).
-
Aliquot equal numbers of cells into different tubes.
-
Resuspend each cell pellet in a different concentration of Digitonin buffer and incubate on ice for 10 minutes.
-
Determine the percentage of permeabilized cells using Trypan Blue staining. The optimal concentration is the lowest concentration that results in >95% permeabilization.
-
-
Permeabilization Protocol:
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in the optimized Digitonin Permeabilization Buffer containing protease inhibitors.
-
Incubate on ice for the optimized time (usually 10-15 minutes).
-
Centrifuge at a low speed (e.g., 300 x g) for 5 minutes at 4°C to pellet the intact nuclei and other organelles.
-
Carefully collect the supernatant, which contains the cytoplasmic proteins.
-
Proceed with your downstream application.
-
Visualizing the Lysis Process and Experimental Design
To better understand the underlying mechanisms and experimental workflows, the following diagrams have been generated using Graphviz.
Caption: Mechanism of non-ionic surfactant-mediated cell lysis.
Caption: General experimental workflow for cell lysis.
Conclusion: Selecting the Right Surfactant
The optimal non-ionic surfactant for cell lysis depends on the specific requirements of your experiment.
-
For maximizing total protein yield from whole-cell lysates , Triton™ X-100 and NP-40 (or its substitutes) are excellent choices due to their strong solubilizing capabilities.
-
When preserving protein-protein interactions or the activity of sensitive enzymes is a priority , the milder nature of Tween® 20 makes it a more suitable option, although this may come at the cost of slightly lower total protein recovery.
-
For studies focused on cytoplasmic proteins without contamination from other cellular compartments , Digitonin is the ideal choice due to its ability to selectively permeabilize the plasma membrane. However, its concentration must be carefully optimized for each cell type.
By understanding the distinct properties of these non-ionic surfactants and following robust experimental protocols, researchers can ensure efficient cell lysis and obtain high-quality protein extracts for reliable and reproducible downstream analyses.
References
A Comparative Guide to C18E4 and Other Polyoxyethylene Surfactants for Researchers and Drug Development Professionals
Introduction
Polyoxyethylene surfactants are a cornerstone of pharmaceutical and research applications, prized for their ability to stabilize emulsions, solubilize poorly soluble compounds, and facilitate drug delivery. This guide provides a comparative analysis of the performance of Tetraethylene glycol monooctadecyl ether (C18E4) against other widely used polyoxyethylene surfactants, namely the Brij™ series, Tween® series, and Triton™ X-100. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate surfactant for their specific application by providing a synthesis of available experimental data and detailed methodologies.
Physicochemical Properties: A Comparative Overview
The performance of a surfactant is intrinsically linked to its physicochemical properties, most notably its critical micelle concentration (CMC) and hydrophile-lipophile balance (HLB). The CMC is the concentration at which surfactant monomers self-assemble into micelles, a critical process for solubilization. The HLB value provides a measure of the surfactant's water or oil solubility, which is crucial for its function as an emulsifier.
Below is a summary of the available data for C18E4 and its counterparts. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus values should be considered in the context of their measurement conditions.
Table 1: Comparison of Critical Micelle Concentration (CMC) and Hydrophile-Lipophile Balance (HLB)
| Surfactant | Chemical Name | CMC (M) | Temperature (°C) | Method | HLB |
| C18E4 | Tetraethylene glycol monooctadecyl ether | ~3.5 x 10⁻⁶ | 25 | Not Specified | ~8.7 (Calculated) |
| Brij 58 | Polyoxyethylene (20) cetyl ether | ~7.7 x 10⁻⁶ | 25 | Not Specified | 15.7 |
| Tween 80 | Polyoxyethylene (20) sorbitan monooleate | ~1.2 x 10⁻⁵ | 25 | Not Specified | 15.0 |
| Triton X-100 | Polyoxyethylene (9.5) octylphenyl ether | ~2.4 x 10⁻⁴ | 25 | Not Specified | 13.5 |
Note: CMC and HLB values can vary depending on the specific experimental conditions (e.g., temperature, solvent, presence of electrolytes). The data presented here is compiled from various sources and should be used as a comparative guide.
Performance Comparison in Key Applications
The utility of a surfactant is best assessed by its performance in specific applications relevant to research and drug development. This section compares C18E4 with other polyoxyethylene surfactants in the areas of solubilization, emulsion stabilization, and protein solubilization.
Solubilization Capacity
The ability to solubilize poorly water-soluble active pharmaceutical ingredients (APIs) is a critical function of surfactants in drug formulation. The solubilization capacity is often evaluated by determining the maximum amount of a hydrophobic substance that can be dissolved in a surfactant solution.
Table 2: Comparative Solubilization Performance (Illustrative)
| Surfactant | Model Drug | Solubilization Capacity | Experimental Conditions |
| C18E4 | Data not available | - | - |
| Brij 58 | Nimesulide | Increased solubility | Aqueous solutions |
| Tween 80 | Ibuprofen | Enhanced dissolution | Micellar solutions |
| Triton X-100 | Griseofulvin | Significant solubilization | Aqueous solutions |
This table is illustrative and highlights the known solubilizing capabilities of these surfactants for different drugs. Direct comparison requires studies under identical conditions.
Emulsion Stabilization
Surfactants are essential for the formation and stabilization of emulsions, which are critical in many drug delivery systems, such as creams, lotions, and intravenous lipid emulsions. The stability of an emulsion can be assessed by monitoring changes in droplet size over time.
Table 3: Emulsion Stabilization Performance
| Surfactant | Oil Phase | Emulsion Stability | Key Findings |
| C18E4 | Data not available | - | - |
| Brij Series | Various oils | Good; dependent on HLB | HLB value is a key determinant of emulsifying performance. |
| Tween 80 | Vegetable oils | Widely used, forms stable o/w emulsions | Often used in combination with Span® surfactants for enhanced stability. |
| Triton X-100 | Mineral oil | Effective emulsifier | Can be used to create stable oil-in-water emulsions. |
Protein Solubilization
In proteomics and the formulation of protein-based therapeutics, surfactants are used to extract and solubilize membrane proteins and prevent protein aggregation. The effectiveness of a surfactant in this application depends on its ability to disrupt lipid-protein and protein-protein interactions without denaturing the protein.
Table 4: Protein Solubilization Performance
| Surfactant | Protein Type | Performance |
| C18E4 | Data not available | - |
| Brij 58 | Membrane proteins | Effective for solubilization |
| Tween 80 | Various proteins | Generally mild, used to prevent aggregation |
| Triton X-100 | Membrane proteins | Widely used for protein extraction |
Experimental Protocols
To facilitate the independent evaluation and comparison of these surfactants, detailed methodologies for key performance experiments are provided below.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than accumulating at the air-water interface.
Methodology:
-
Prepare a stock solution of the surfactant in deionized water.
-
Create a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.
-
Measure the surface tension of each dilution using a surface tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot.
Caption: Experimental workflow for CMC determination.
Determination of Solubilization Capacity
Principle: The amount of a poorly water-soluble compound that can be solubilized in a surfactant solution increases significantly above the CMC due to the partitioning of the compound into the hydrophobic core of the micelles.
Methodology:
-
Prepare a series of surfactant solutions at concentrations above the CMC.
-
Add an excess amount of the poorly water-soluble compound (e.g., a model drug) to each surfactant solution.
-
Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) under constant agitation and temperature to ensure saturation.
-
Separate the undissolved compound from the solution by centrifugation or filtration.
-
Determine the concentration of the solubilized compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the concentration of the solubilized compound against the surfactant concentration. The slope of the line above the CMC represents the molar solubilization ratio.
Caption: Experimental workflow for solubilization capacity determination.
Conclusion
The selection of an appropriate polyoxyethylene surfactant is a critical decision in drug development and various research applications. While C18E4, with its low estimated CMC, shows promise as an efficient surfactant, its performance needs to be experimentally validated and compared against established surfactants like the Brij, Tween, and Triton X series. This guide provides a foundational comparison based on available data and outlines the necessary experimental protocols for a comprehensive evaluation. Researchers are encouraged to perform head-to-head comparisons under their specific experimental conditions to make an informed decision that best suits their application's requirements.
Validating Experimental Results with C18E4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of tetraethylene glycol monooctadecyl ether (C18E4) for the experimental validation of membrane proteins. Due to a notable lack of direct empirical data on C18E4 in advanced structural and functional studies, this document focuses on a comparative analysis based on its physicochemical properties relative to well-established nonionic detergents. The provided protocols and performance inferences are derived from standard practices with analogous detergents and are intended to serve as a foundational resource for the potential evaluation of C18E4.
Physicochemical Properties: C18E4 in Context
The choice of detergent is a critical determinant for the successful solubilization and stabilization of membrane proteins in their native conformation.[1][2] Nonionic detergents are favored for their "mild" nature, preserving the structural integrity of proteins by primarily disrupting lipid-lipid and lipid-protein interactions.[3][4] The following table situates C18E4 within a comparative landscape of commonly utilized nonionic detergents.
| Property | C18E4 | n-Dodecyl-β-D-maltoside (DDM) | n-Decyl-β-D-maltoside (DM) | n-Octyl-β-D-glucopyranoside (OG) | Lauryl Maltose Neopentyl Glycol (LMNG) |
| Molecular Weight ( g/mol ) | 446.7 | 510.6 | 482.6 | 292.4 | 883.1 |
| Alkyl Chain Length | C18 | C12 | C10 | C8 | C12 (x2) |
| Head Group | Tetraethylene glycol | Maltoside | Maltoside | Glucoside | Maltose Neopentyl Glycol |
| Critical Micelle Conc. (CMC) | Data not available | 0.009% (0.17 mM) | 0.08% (1.7 mM) | 0.73% (25 mM) | 0.001% (0.01 mM) |
| Micelle Size (kDa) | Data not available | ~70-90 | ~50 | ~25-30 | ~91 |
| Character | Nonionic | Nonionic | Nonionic | Nonionic | Nonionic |
Note: The Critical Micelle Concentration (CMC) is a pivotal parameter for detergent selection. An experimentally determined CMC for C18E4 is not available in the current literature. The extended C18 alkyl chain of C18E4 suggests that its CMC is likely to be very low.
Inferred Performance and Comparative Analysis
In the absence of direct experimental data for C18E4, its potential efficacy can be inferred from its molecular structure and by comparison with detergents of similar characteristics.
-
Solubilization Potential : The C18 alkyl chain suggests a high capacity for solubilizing proteins from thick lipid bilayers. However, it is important to note that for some detergent classes, such as xylene-linked maltoside amphiphiles (XMAs), an increase in alkyl chain length from C12 to C18 has been shown to reduce the stability of the solubilized protein.[5] This suggests a potential trade-off where C18E4 might be an effective extractant but may compromise long-term protein stability.
-
Protein Stability : The stability of a protein-detergent complex is governed by the interplay between the hydrophobic matching of the detergent's alkyl chain with the protein's transmembrane domains and the nature of the hydrophilic headgroup.[5] The relatively compact tetraethylene glycol headgroup of C18E4, paired with a long C18 chain, might result in less stable protein-detergent complexes compared to detergents with larger headgroups like maltosides.
-
Applicability in Structural Biology :
-
Cryo-Electron Microscopy (Cryo-EM) : The homogeneity and size of the detergent micelle are critical for successful single-particle cryo-EM. The long alkyl chain of C18E4 may lead to the formation of large and potentially heterogeneous micelles, which could impede particle alignment and high-resolution reconstruction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : For solution NMR, smaller and more uniform micelles are preferable as they facilitate faster tumbling of the protein-detergent complex, resulting in sharper spectral lines. The anticipated large micelle size of C18E4 would likely be disadvantageous for such studies.
-
Surface Plasmon Resonance (SPR) : Accurate kinetic measurements in SPR are contingent on the stability of the solubilized protein. If C18E4 fails to provide adequate stabilization, it could lead to compromised binding data.
-
Experimental Protocols: A General Framework
The following is a generalized protocol for the solubilization and purification of membrane proteins using nonionic detergents. This protocol should be optimized for C18E4, with careful consideration of the detergent concentration.
1. Membrane Preparation:
- Begin with the culture of cells overexpressing the target membrane protein.
- Harvest the cells via centrifugation.
- Resuspend the cell pellet in a hypotonic lysis buffer supplemented with a cocktail of protease inhibitors.
- Achieve cell lysis through mechanical means such as Dounce homogenization, sonication, or high-pressure homogenization.
- Perform a low-speed centrifugation (e.g., 1,000 x g) to pellet nuclei and cellular debris.
- Subject the resulting supernatant to ultracentrifugation (e.g., 100,000 x g) to pellet the cell membranes.
- Wash the membrane pellet with a high-salt buffer to remove any peripherally associated proteins.
- Finally, resuspend the purified membrane pellet in an appropriate storage buffer.
2. Solubilization Optimization:
- Aliquot the membrane preparation for parallel screening of different detergents (e.g., C18E4, DDM, LMNG) across a range of concentrations (typically 0.5-2% w/v).
- Incubate the mixtures with gentle agitation for 1-2 hours at 4°C.
- Pellet any unsolubilized material by ultracentrifugation (e.g., 100,000 x g).
- Determine the optimal solubilization conditions by analyzing the supernatant for the presence of the target protein using SDS-PAGE and Western blotting.
3. Affinity-Based Purification:
- Incubate the solubilized protein fraction with a suitable affinity resin (e.g., Ni-NTA for His-tagged proteins) for 1-2 hours at 4°C.
- Wash the resin extensively with a buffer containing a low concentration of the selected detergent (ideally just above its CMC) and a competing agent (e.g., imidazole for His-tags) to minimize non-specific binding.
- Elute the target protein using a high concentration of the competing agent.
4. Size-Exclusion Chromatography (SEC):
- For further purification and buffer exchange, subject the eluted protein to SEC.
- The mobile phase for SEC should be supplemented with the detergent at a concentration above its CMC to ensure the protein remains soluble.
- Collect and analyze fractions by SDS-PAGE to identify those containing the purified protein.
- The resulting pure protein is now suitable for a range of downstream applications, including cryo-EM, NMR, and SPR.
Visualizing Key Processes
Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.
Caption: A general experimental workflow for membrane protein isolation and analysis.
References
- 1. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. agscientific.com [agscientific.com]
- 5. Isomeric Detergent Comparison for Membrane Protein Stability: Importance of Inter-Alkyl-Chain Distance and Alkyl Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Surfactant Maze: A Comparative Guide for Mass Spectrometry-Based Proteomics
For researchers, scientists, and drug development professionals venturing into the complex world of proteomics, the choice of surfactant is a critical decision that can significantly impact the depth and quality of protein analysis. While a multitude of detergents are available, a head-to-head comparison of their performance is often elusive. This guide provides a comprehensive benchmarking of several novel and commonly used surfactants in proteomics, offering quantitative data, detailed experimental protocols, and visual workflows to inform your experimental design. Notably, a thorough search of scientific literature and resources did not yield specific data on the use of C18E4 (polyoxyethylene (4) octadecyl ether) in proteomics. Therefore, this guide will focus on a comparative analysis of other prominent surfactants.
Performance Benchmarking: A Quantitative Comparison
The efficacy of a surfactant in proteomics is primarily judged by its ability to solubilize proteins, especially challenging membrane proteins, and its compatibility with downstream mass spectrometry analysis. The following tables summarize the performance of several key surfactants based on data reported in peer-reviewed studies.
| Surfactant | Type | Key Advantages | Performance Highlights |
| MaSDeS | Anionic, Acid-Labile | High solubilization power comparable to SDS, MS-compatible, thermostable. | Significantly improves the total number of protein identifications from various tissues; enriches for membrane proteins.[1][2][3] |
| Azo | Anionic, Photocleavable | High solubilization power comparable to SDS, MS-compatible, rapidly degradable with UV light. | Enables in-depth analysis of membrane proteins and the extracellular matrix.[4][5] |
| DSSM | Non-ionic, Cleavable | Non-denaturing, compatible with top-down proteomics, mimics DDM properties. | Facilitates characterization of membrane proteins and protein complexes.[6] |
| RapiGest SF | Anionic, Acid-Labile | Widely used, effective for in-solution digestion, MS-compatible after acid cleavage. | Improves protein and peptide identifications compared to some other methods. |
| Sodium Deoxycholate (SDC) | Anionic, Acid-Precipitable | Cost-effective, high protein solubilization capacity, MS-compatible after acid precipitation. | Performance is comparable to more expensive commercial surfactants.[7][8][9][10] |
| ProteaseMAX | Anionic, Acid-Labile | Enhances in-solution and in-gel digestion. | Improves peptide recovery and protein sequence coverage. |
| PPS Silent Surfactant | Zwitterionic, Acid-Labile | MS-compatible after acid cleavage. | Generally shows lower protein solubilization efficiency compared to anionic surfactants.[1] |
Head-to-Head: Number of Protein Identifications
The total number of identified proteins is a key metric for evaluating the effectiveness of a proteomics workflow. The following table provides a comparative overview of protein identifications achieved with different surfactants in various studies.
| Study Type | Surfactant 1 | Surfactant 2 | Protein IDs (Surfactant 1) | Protein IDs (Surfactant 2) | Reference |
| Tissue Proteomics (Heart) | MaSDeS (0.2%) | RapiGest (0.2%) | ~1800 | ~1200 | [1] |
| Tissue Proteomics (Liver) | MaSDeS (0.2%) | RapiGest (0.2%) | ~2100 | ~1500 | [1] |
| Tissue Proteomics (Lung) | MaSDeS (0.2%) | RapiGest (0.2%) | ~1600 | ~1100 | [1] |
| Membrane Proteome | SDC (1.0%) | SDS (1.0%) | 77 | ~35 | |
| ECM Proteomics (1D-LC-MS/MS) | Azo | - | 173 | - | [5] |
| ECM Proteomics (2D-LC-MS/MS) | Azo | - | 225 | - | [5] |
Experimental Protocols: A Guide to In-Solution Digestion
Reproducible and robust experimental protocols are the bedrock of successful proteomics experiments. Below is a generalized protocol for in-solution protein digestion using a mass spectrometry-compatible surfactant. Specific steps for acid-labile (e.g., RapiGest) and acid-precipitable (e.g., SDC) surfactants are highlighted.
1. Protein Solubilization and Denaturation:
-
Resuspend the protein pellet in a lysis buffer containing the chosen surfactant (e.g., 0.1% RapiGest or 1% SDC in 50 mM ammonium bicarbonate).
-
Heat the sample at an appropriate temperature (e.g., 80°C for 10 minutes for SDC) to aid in solubilization and denaturation.[7]
-
Sonicate the sample to further disrupt cells and shear nucleic acids.
2. Reduction and Alkylation:
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 60°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate free cysteine residues.
3. Enzymatic Digestion:
-
Dilute the sample with ammonium bicarbonate to reduce the surfactant concentration to a level compatible with enzymatic activity (e.g., <0.1% for RapiGest, 0.5% for SDC).[7]
-
Add trypsin (or another protease) at a suitable enzyme-to-protein ratio (e.g., 1:50 w/w).
-
Incubate overnight at 37°C with shaking.
4. Surfactant Removal/Inactivation:
-
For Acid-Labile Surfactants (e.g., RapiGest): Add trifluoroacetic acid (TFA) to a final concentration of 0.5% and incubate at 37°C for 30-45 minutes to cleave the surfactant. Centrifuge to pellet the insoluble degradation products.[11]
-
For Acid-Precipitable Surfactants (e.g., SDC): Add TFA or formic acid to a final concentration of 0.5-1% to lower the pH to <3. This will cause the SDC to precipitate. Centrifuge at high speed to pellet the surfactant.[8][9]
5. Peptide Desalting:
-
Carefully collect the supernatant containing the peptides.
-
Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.
-
Elute the peptides and dry them in a vacuum centrifuge.
6. Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in a buffer suitable for LC-MS/MS analysis.
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
Visualizing the Workflow and Biological Context
To further clarify the experimental process and its biological applications, the following diagrams have been generated using the DOT language.
Caption: A typical bottom-up proteomics workflow.
Caption: A simplified EGFR signaling pathway.
Conclusion
The selection of an appropriate surfactant is a cornerstone of a successful proteomics experiment. While traditional surfactants like SDS offer excellent solubilization, their incompatibility with mass spectrometry necessitates laborious removal steps. The advent of MS-compatible surfactants, such as the acid-labile RapiGest and the acid-precipitable SDC, provided significant improvements. More recently, novel degradable surfactants like MaSDeS and Azo have demonstrated superior performance, particularly in the challenging analysis of membrane proteins.
This guide provides a snapshot of the current landscape of surfactants in proteomics. Researchers are encouraged to consider the specific requirements of their experiments, including the nature of their samples and the desired depth of proteome coverage, when selecting a surfactant. The provided data and protocols serve as a valuable starting point for optimizing your proteomics workflow and achieving high-quality, reproducible results.
References
- 1. A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Mass-Spectrometry-Compatible Degradable Surfactant for Tissue Proteomics [figshare.com]
- 3. New mass-spectrometry-compatible degradable surfactant for tissue proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A photo-cleavable surfactant for top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocleavable Surfactant-Enabled Extracellular Matrix Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Nonionic, Cleavable Surfactant for Top-down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usherbrooke.ca [usherbrooke.ca]
- 8. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 9. 4.2. Trypsin Digestion in Solution [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
Cross-Validation of Assays Utilizing Non-Ionic Surfactants with Alternative Methods
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the landscape of biochemical and cell-based assays, the choice of methodology is paramount to generating reliable and reproducible data. Non-ionic surfactants, such as polyethylene glycol ethers (e.g., C12E4 or Tetraethylene glycol monododecyl ether), are frequently incorporated into assay buffers to prevent non-specific binding, enhance protein solubility, and minimize aggregation. However, the inclusion of these detergents can also influence assay outcomes. This guide provides a cross-validation of common assays that utilize these non-ionic surfactants against alternative methods, offering a comparative analysis of their performance, supported by experimental principles and data.
Section 1: Immunoassays - The Role of Surfactants in Blocking
In Enzyme-Linked Immunosorbent Assays (ELISAs), non-ionic surfactants like Tween-20 are integral components of washing and blocking buffers. Their primary function is to minimize non-specific binding of antibodies to the microplate surface, thereby reducing background noise and increasing the signal-to-noise ratio. The choice and concentration of the blocking agent are critical for assay performance.
Comparison of Blocking Agents in ELISA
An optimal blocking buffer is crucial for the sensitivity and specificity of an ELISA. While protein-based blockers like Bovine Serum Albumin (BSA) and casein are common, they can sometimes introduce cross-reactivity. Non-ionic surfactants are often used in conjunction with these proteins to enhance blocking efficiency.
| Blocking Strategy | Principle of Action | Advantages | Disadvantages | Typical Concentration |
| Protein-Based Blocker (e.g., 1% BSA in PBS) | Saturates unoccupied hydrophobic and ionic binding sites on the polystyrene plate with an inert protein. | Effective at preventing non-specific binding of antibodies. Stabilizes the coated antigen. | Can be a source of cross-reactivity if the sample contains antibodies against the blocking protein. Lot-to-lot variability. | 1-5% (w/v) |
| Protein-Based Blocker with Non-Ionic Surfactant (e.g., 1% BSA, 0.05% Tween-20 in PBS) | Combines protein saturation of binding sites with the detergent's ability to reduce hydrophobic interactions. | Generally provides a more effective block, leading to lower background and a better signal-to-noise ratio.[1][2] | Can potentially disrupt antigen-antibody interactions if the affinity is weak. | 1-5% BSA, 0.02-0.1% Tween-20 |
| Synthetic/Non-Protein Blocker | Uses synthetic polymers (e.g., polyethylene glycol) to coat the surface and prevent non-specific binding. | Chemically defined, reducing lot-to-lot variability. Lower risk of cross-reactivity. | May not be as effective as protein-based blockers in all systems. | Varies by product |
Experimental Protocol: Indirect ELISA for Antibody Detection
This protocol outlines a typical indirect ELISA workflow, highlighting the steps where non-ionic surfactants are used.
-
Antigen Coating : A solution of the target antigen (e.g., 1-10 µg/mL in a carbonate-bicarbonate buffer, pH 9.6) is added to the wells of a high-binding polystyrene microplate. The plate is incubated for 1-2 hours at 37°C or overnight at 4°C.
-
Washing : The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking : A blocking buffer (e.g., 1% BSA in PBS with 0.05% Tween-20) is added to each well to block any remaining non-specific binding sites. The plate is incubated for 1-2 hours at room temperature.[3][4]
-
Washing : The blocking buffer is removed, and the plate is washed three times with the wash buffer.
-
Primary Antibody Incubation : The test sample (e.g., serum) containing the primary antibody is diluted in the blocking buffer and added to the wells. The plate is incubated for 1-2 hours at room temperature.
-
Washing : The primary antibody solution is removed, and the plate is washed three times with the wash buffer.
-
Secondary Antibody Incubation : An enzyme-conjugated secondary antibody, which specifically binds to the primary antibody, is diluted in the blocking buffer and added to the wells. The plate is incubated for 1 hour at room temperature.
-
Washing : The secondary antibody solution is removed, and the plate is washed five times with the wash buffer.
-
Substrate Addition : A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to the wells.
-
Signal Development and Reading : The plate is incubated in the dark for 15-30 minutes. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB).
Caption: Workflow of an indirect ELISA, highlighting the washing and blocking steps where non-ionic surfactants are utilized.
Section 2: Protein Aggregation Assays
Non-ionic surfactants are sometimes included in protein aggregation assays to prevent the non-specific aggregation of proteins on surfaces and to solubilize protein formulations. However, their presence can interfere with certain detection methods. This section compares a common biochemical assay for aggregation, the Thioflavin T (ThT) assay, with a biophysical method, Dynamic Light Scattering (DLS).
Comparison of Protein Aggregation Assay Methods
The ThT assay is a fluorescence-based method that detects the formation of amyloid-like fibrils, while DLS is a biophysical technique that measures the size distribution of particles in a solution.
| Method | Principle | Advantages | Disadvantages |
| Thioflavin T (ThT) Assay | ThT dye intercalates with the beta-sheet structures of amyloid fibrils, resulting in a significant increase in fluorescence.[5] | High throughput, sensitive to fibrillar aggregates, relatively inexpensive. | Can be insensitive to amorphous aggregates and early-stage oligomers. Fluorescence can be influenced by compounds that interfere with the dye. Non-ionic surfactants can potentially affect ThT binding and fluorescence. |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. These fluctuations are used to determine the hydrodynamic radius of the particles.[6] | Non-invasive, provides information on the size distribution of all particles (monomers, oligomers, aggregates), can detect early-stage aggregation. | Lower throughput, sensitive to dust and contaminants, can be difficult to resolve species with similar sizes.[7] |
Experimental Protocol: Thioflavin T (ThT) Aggregation Assay
This protocol describes a typical ThT assay for monitoring protein aggregation.
-
Protein Preparation : A stock solution of the protein of interest is prepared in an appropriate buffer. It is crucial to start with a monomeric, aggregate-free protein solution, which may require a size-exclusion chromatography step.
-
ThT Stock Solution : A stock solution of ThT (e.g., 1 mM in water) is prepared and filtered.
-
Assay Setup : In a 96-well black, clear-bottom plate, the protein solution is added to the desired final concentration. A non-ionic surfactant, if used, is included in the buffer at this stage.
-
ThT Addition : ThT is added to each well to a final concentration of 10-25 µM.
-
Incubation and Monitoring : The plate is incubated at a specific temperature (e.g., 37°C) with intermittent shaking to promote aggregation. Fluorescence is monitored over time using a plate reader with excitation at ~440 nm and emission at ~485 nm.[5]
-
Data Analysis : The increase in fluorescence intensity over time is plotted to generate an aggregation curve.
Experimental Protocol: Dynamic Light Scattering (DLS) Analysis
-
Sample Preparation : The protein sample is prepared in a suitable buffer, filtered through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and extraneous particles.
-
Instrument Setup : The DLS instrument is allowed to equilibrate at the desired temperature.
-
Measurement : The sample is placed in a clean cuvette, and the instrument measures the time-dependent fluctuations in scattered light intensity.
-
Data Analysis : The instrument's software uses an autocorrelation function to analyze the intensity fluctuations and calculates the translational diffusion coefficient, which is then used to determine the hydrodynamic radius (size) of the particles via the Stokes-Einstein equation. The output is typically a size distribution plot.[6]
Caption: Comparison of the experimental workflows for the ThT biochemical assay and the DLS biophysical method for protein aggregation analysis.
Section 3: Cell-Based Assays vs. Biochemical Assays
For assessing the biological activity of a compound, both cell-based and biochemical assays are employed. Cell-based assays provide a more physiologically relevant context, while biochemical assays offer a more direct measure of a specific molecular interaction. Non-ionic surfactants may be used in biochemical assays to maintain enzyme stability or in cell-based assays for compound solubilization.
Comparison of Cell-Based and Biochemical Assays
The choice between a cell-based and a biochemical assay depends on the specific question being addressed in the drug discovery process.
| Assay Type | Principle | Advantages | Disadvantages |
| Biochemical Assay (e.g., Enzyme Inhibition) | Measures the direct effect of a compound on a purified molecular target (e.g., an enzyme or receptor). | High throughput, highly reproducible, provides direct information on target engagement and mechanism of action. | Lacks physiological context; does not account for cell permeability, off-target effects, or metabolism.[8] |
| Cell-Based Assay (e.g., Cytotoxicity) | Measures the effect of a compound on a cellular phenotype (e.g., cell viability, proliferation, or signaling pathway activation). | More physiologically relevant, accounts for cellular processes like membrane transport and metabolism. | More complex and variable, mechanism of action can be difficult to elucidate, potential for off-target effects to confound results. |
Experimental Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)
-
Cell Seeding : Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The test compound is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation : The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
-
MTT Addition : MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : A solubilization solution (often containing a detergent like SDS) is added to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance of the solubilized formazan is read on a plate reader at ~570 nm. The absorbance is proportional to the number of viable cells.
Experimental Protocol: Biochemical Enzyme Inhibition Assay
-
Assay Setup : In a microplate, the purified enzyme is added to a buffer solution. The buffer may contain a non-ionic surfactant to maintain enzyme stability.
-
Inhibitor Addition : The test compound (potential inhibitor) is added at various concentrations.
-
Pre-incubation : The enzyme and inhibitor are pre-incubated for a short period to allow for binding.
-
Reaction Initiation : The reaction is initiated by adding the enzyme's substrate.
-
Signal Detection : The rate of product formation is monitored over time. This can be done by measuring changes in absorbance, fluorescence, or luminescence, depending on the substrate.
-
Data Analysis : The reaction rates are plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Caption: Logical relationship between biochemical and cell-based assays in drug discovery, from a direct target-based approach to a more physiologically relevant system.
Disclaimer: The protocols provided are for illustrative purposes and should be optimized for specific applications. The initial user query for "C18E4-based assays" has been interpreted to refer to assays utilizing non-ionic surfactants with similar properties, as "C18E4" is not a standard term for a specific assay type.
References
- 1. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - HU [thermofisher.com]
- 2. blog.abclonal.com [blog.abclonal.com]
- 3. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 4. Increase ELISA Accuracy: The Role of Blocking Buffers Clinisciences [clinisciences.com]
- 5. youtube.com [youtube.com]
- 6. google.com [google.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
The Researcher's Guide to Detergents: A Comparative Analysis of C18E4 and Other Surfactants for Membrane Protein Studies
In the intricate world of membrane protein research, the choice of detergent is a critical determinant of experimental success. These amphipathic molecules are indispensable for solubilizing and stabilizing membrane proteins, thereby enabling their purification and subsequent functional and structural characterization. This guide provides a comprehensive comparison of Tetraethylene Glycol Monooctadecyl Ether (C18E4), a non-ionic detergent, with other commonly used detergents in the field. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.
Quantitative Comparison of Detergent Properties
The efficacy of a detergent is largely dictated by its physicochemical properties. Key parameters include the Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles, and the aggregation number, which is the average number of monomers per micelle. A low CMC is often desirable as it means less detergent is required to maintain a micellar environment, which can be advantageous for downstream applications. The aggregation number provides insight into the size of the micelle, which can influence the stability of the solubilized protein.
The following table summarizes the key quantitative data for C18E4 and a selection of other widely used detergents.
| Detergent | Chemical Class | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number |
| C18E4 (Estimated) | Non-ionic (Polyoxyethylene) | ~446.7 | ~0.005* | Not Available |
| DDM | Non-ionic (Maltoside) | 510.6 | 0.15 - 0.17 | 80 - 150 |
| Triton X-100 | Non-ionic (Polyoxyethylene) | ~647 | 0.2 - 0.9 | 100 - 155 |
| n-Octyl-β-D-glucopyranoside (OG) | Non-ionic (Glucoside) | 292.4 | 20 - 25 | 27 - 100 |
| CHAPS | Zwitterionic | 614.9 | 6 - 10 | ~10 |
| LMNG | Non-ionic (Maltose Neopentyl Glycol) | 1069.2 | ~0.01 | ~40-70 |
Experimental Protocols
The selection of an optimal detergent is an empirical process that often requires screening a variety of candidates. Below are detailed methodologies for two key experimental procedures: detergent screening for membrane protein solubilization and a general workflow for membrane protein purification.
Experimental Protocol 1: Detergent Screening for Membrane Protein Solubilization
Objective: To identify the most effective detergent for solubilizing a target membrane protein while maintaining its stability and functional integrity.
Materials:
-
Cell paste or membrane fraction containing the target protein
-
A panel of detergents (e.g., C18E4, DDM, Triton X-100, OG, CHAPS, LMNG) at various concentrations (typically above their CMC)
-
Lysis/Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)
-
Bradford or BCA protein assay reagents
-
SDS-PAGE and Western blotting reagents
-
Spectrophotometer
-
Ultracentrifuge
Methodology:
-
Membrane Preparation: If starting from whole cells, prepare a crude membrane fraction by cell lysis (e.g., sonication or high-pressure homogenization) followed by ultracentrifugation to pellet the membranes. Resuspend the membrane pellet in a suitable buffer.
-
Detergent Solubilization:
-
Aliquot the membrane suspension into separate tubes.
-
To each tube, add a different detergent from the screening panel at a final concentration of 1-2% (w/v). Ensure the final detergent concentration is well above its CMC.
-
Incubate the mixtures for 1-2 hours at 4°C with gentle agitation.
-
-
Separation of Solubilized and Insoluble Fractions:
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the non-solubilized material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
-
Analysis of Solubilization Efficiency:
-
Determine the protein concentration of the supernatant using a Bradford or BCA assay.
-
Analyze the solubilized fraction by SDS-PAGE and Western blotting using an antibody specific to the target protein to assess the amount of protein successfully extracted.
-
-
Assessment of Protein Stability (Optional but Recommended):
-
The stability of the solubilized protein can be assessed using techniques such as differential scanning fluorimetry (DSF) or by monitoring its activity over time if a functional assay is available.
-
Experimental Protocol 2: Membrane Protein Purification Workflow
Objective: To purify a target membrane protein from a solubilized membrane fraction.
Materials:
-
Solubilized membrane protein extract (from Protocol 1)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash Buffer (Lysis/Solubilization Buffer with a lower concentration of the chosen detergent, e.g., 2-5x CMC)
-
Elution Buffer (Wash Buffer containing an eluting agent, e.g., imidazole for His-tagged proteins)
-
Size-Exclusion Chromatography (SEC) column and buffer (containing the chosen detergent at 1-2x CMC)
-
Chromatography system (e.g., FPLC)
Methodology:
-
Affinity Chromatography:
-
Incubate the solubilized protein extract with the affinity resin to allow the target protein to bind.
-
Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the target protein from the resin using the Elution Buffer.
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the eluted protein fraction.
-
Inject the concentrated sample onto an SEC column pre-equilibrated with SEC buffer.
-
Collect the fractions corresponding to the monomeric peak of the target protein. SEC helps to remove aggregated protein and can also be used for buffer exchange.
-
-
Purity Analysis:
-
Analyze the purified protein fractions by SDS-PAGE to assess purity.
-
Confirm the identity of the purified protein by Western blotting or mass spectrometry.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key biological and experimental workflows relevant to the use of detergents in membrane protein research.
Safety Operating Guide
Essential Safety and Handling Guide for C18E4 (Tetraethylene Glycol Monooctadecyl Ether)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of C18E4, also known as Tetraethylene Glycol Monooctadecyl Ether. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
C18E4 and related polyoxyethylene ethers are classified as hazardous materials. The primary routes of exposure are ingestion, skin contact, and eye contact. It is imperative to use appropriate Personal Protective Equipment (PPE) to mitigate these risks.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling C18E4. |
| Face Protection | Face shield | Recommended when there is a risk of splashing. |
| Body Protection | Laboratory coat | Should be clean and fully buttoned. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a NIOSH-approved respirator with an organic vapor cartridge if aerosols may be generated or if working in a poorly ventilated space. |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.
Operational Plan for Handling C18E4:
-
Preparation:
-
Ensure the work area is clean, well-ventilated, and has an operational eyewash station and safety shower nearby.
-
Assemble all necessary equipment and PPE before handling the chemical.
-
Review the Safety Data Sheet (SDS) for C18E4 or a similar polyoxyethylene ether.
-
-
Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale vapors or mists.
-
Use the smallest amount of material necessary for the experiment.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed, original container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | First Aid and Response Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
Dispose of C18E4 and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Chemical: Do not dispose of down the drain. Collect in a designated, labeled, and sealed container for chemical waste.
-
Contaminated Materials: Any materials used to clean up a spill (e.g., absorbent pads, gloves) should be placed in a sealed bag and disposed of as chemical waste.
C18E4 Spill Response Workflow
The following diagram outlines the logical steps to be taken in the event of a C18E4 spill.
Caption: C18E4 Spill Response Workflow.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
